Technical Documentation Center

Cis-3,4-dimethyltetrahydrofuran-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cis-3,4-dimethyltetrahydrofuran-3-ol
  • CAS: 176435-54-4

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts of cis-3,4-dimethyltetrahydrofuran-3-ol

Structural Elucidation of cis-3,4-Dimethyltetrahydrofuran-3-ol: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shifts Executive Summary The accurate structural and stereochemical characterization of substituted tetrahy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of cis-3,4-Dimethyltetrahydrofuran-3-ol: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shifts

Executive Summary

The accurate structural and stereochemical characterization of substituted tetrahydrofurans is a critical bottleneck in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth, mechanistic guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of cis-3,4-dimethyltetrahydrofuran-3-ol . By dissecting the causality behind spin-spin coupling, diastereotopicity, and steric compression (the γ-gauche effect), this guide establishes a self-validating analytical workflow for researchers and drug development professionals.

The Tetrahydrofuran Motif in Drug Development

Highly substituted tetrahydrofuran-3-ols are ubiquitous structural motifs in medicinal chemistry, frequently serving as the core scaffold for novel nucleoside analogs, antiviral agents, and immunomodulatory drugs[1]. The biological efficacy of these molecules is intrinsically tied to their stereochemistry. A misassignment of the cis or trans relationship between ring substituents can lead to the progression of an inactive or toxic enantiomer. Therefore, rigorous NMR elucidation is not merely an analytical formality; it is a foundational requirement for drug safety and efficacy.

Structural & Stereochemical Framework

The molecule cis-3,4-dimethyltetrahydrofuran-3-ol (CAS: 176435-54-4) consists of a five-membered oxygen heterocycle with the following substitution pattern:

  • C2: An isolated methylene group (CH₂) adjacent to the oxygen atom and a quaternary center.

  • C3: A quaternary chiral center bearing a hydroxyl group (-OH) and a methyl group (-CH₃).

  • C4: A tertiary chiral center bearing a single proton and a methyl group (-CH₃).

  • C5: A methylene group (CH₂) adjacent to the oxygen atom and the C4 methine.

In the cis isomer , the methyl group at C3 and the methyl group at C4 are situated on the same face of the ring. This specific spatial arrangement dictates unique magnetic environments that govern the resulting NMR spectra.

¹H NMR Chemical Shift Analysis & Causality

The proton NMR spectrum of this molecule is defined by complex splitting patterns driven by the lack of a symmetry plane, rendering the methylene protons diastereotopic.

Table 1: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Diagnostic Causality
OH ~2.50br s1H-Broadened by chemical exchange; highly concentration and temperature dependent.
H-2a ~3.75d1H9.5Deshielded by the adjacent O1 atom. Forms a rigid AB spin system with H-2b due to isolation by the C3 quaternary center.
H-2b ~3.60d1H9.5Diastereotopic partner to H-2a.
H-5a ~3.95dd1H8.5, 7.5Deshielded by O1. Couples geminally to H-5b and vicinally to H-4.
H-5b ~3.50dd1H8.5, 9.0Diastereotopic partner to H-5a.
H-4 ~2.10m1H-Complex multiplet driven by simultaneous ³J coupling to H-5a, H-5b, and the C4-CH₃ group.
C3-CH₃ ~1.25s3H-Appears as a sharp singlet because it is attached to a proton-free quaternary carbon (C3).
C4-CH₃ ~1.05d3H7.0Split into a doublet by the single adjacent methine proton at C4.

Mechanistic Insight: The C2 protons are isolated from vicinal coupling because C3 has no protons. Consequently, they only couple to each other, resulting in a classic AB quartet (two doublets with a large geminal coupling constant of ~9.5 Hz). This AB system is a primary diagnostic hallmark of a 3,3-disubstituted tetrahydrofuran ring.

¹³C NMR Chemical Shift Analysis & The γ-Gauche Effect

Carbon-13 NMR provides the most definitive proof of the cis stereochemistry, primarily through the observation of steric compression effects. The differentiation of cis and trans tetrahydrofuran isomers relies heavily on ¹³C chemical shift mapping[2].

Table 2: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionShift (δ, ppm)TypeDiagnostic Causality
C-2 ~78.5CH₂Strongly deshielded by the adjacent O1 atom and the electron-withdrawing C3-OH group.
C-3 ~76.0CQuaternary carbon; significantly deshielded by the directly attached electronegative hydroxyl oxygen.
C-5 ~68.0CH₂Deshielded by the adjacent O1 atom, but less so than C-2 due to the absence of a second adjacent oxygenated center.
C-4 ~42.5CHAliphatic methine; shifted downfield relative to acyclic alkanes due to ring strain.
C3-CH₃ ~23.0CH₃Standard methyl shift, slightly deshielded by the geminal C3-OH group.
C4-CH₃ ~13.5CH₃Highly shielded (upfield shift) due to the γ-gauche steric compression with the cis C3-CH₃ group.

Mechanistic Insight (The γ-Gauche Effect): In the cis configuration, the C3-CH₃ and C4-CH₃ groups are forced into a syn-coplanar or gauche relationship. This proximity causes their electron clouds to repel each other (steric compression), which polarizes the C-H bonds and increases the electron density around the carbon nuclei. This shielding effect pushes the C4-CH₃ signal significantly upfield (~13.5 ppm). If the molecule were the trans isomer, this steric compression would be relieved, and the C4-CH₃ signal would shift downfield to approximately 17-20 ppm. Accurate assignment of these subtle shift differences can be further validated using GIAO (Gauge-Independent Atomic Orbital) ¹³C NMR computational methods, which have been heavily benchmarked for cyclic ethers[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, a single 1D NMR spectrum is insufficient. The following step-by-step protocol outlines a closed-loop, self-validating 2D NMR workflow.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified compound in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Transfer to a high-precision 5 mm NMR tube, ensuring no particulate matter is present to maintain optimal magnetic field homogeneity (shimming).

Step 2: 1D Acquisition

  • ¹H NMR: Execute a standard proton sequence (zg30) at 400 MHz or higher. Utilize a relaxation delay (D1) of 1.5 seconds and acquire 16–32 scans.

  • ¹³C NMR: Execute a proton-decoupled carbon sequence (zgpg30) at 100 MHz or higher. Set D1 to 2.0 seconds and acquire at least 1024 scans to guarantee a high signal-to-noise ratio for the quaternary C3 carbon, which relaxes slowly.

Step 3: 2D Homonuclear & Heteronuclear Correlation

  • COSY: Acquire a gradient COSY to map the unbroken vicinal spin system from the C5 methylene protons → C4 methine proton → C4 methyl protons.

  • HSQC: Run a multiplicity-edited HSQC to assign directly bonded ¹H-¹³C pairs. This will immediately differentiate the CH₂ groups (C2, C5) from the CH/CH₃ groups.

  • HMBC (Critical Step): Because C3 is quaternary, it is invisible in COSY and HSQC. Use HMBC to observe long-range correlations (²J, ³J). The C3 carbon (~76.0 ppm) will show definitive cross-peaks to the C3-CH₃ singlet, the C2-CH₂ AB quartet, and the C4 methine, effectively "stitching" the molecule together.

Step 4: Stereochemical Validation via NOESY

  • Acquire a 2D NOESY (noesygpphpp) with a mixing time of 300–500 ms.

  • Validation Logic: Scan for a spatial correlation (Nuclear Overhauser Effect) between the C3-CH₃ protons (~1.25 ppm) and the C4-CH₃ protons (~1.05 ppm). A strong NOE cross-peak provides definitive, self-validating proof of the cis stereochemistry.

Structural Elucidation Workflow

NMR_Workflow Prep Sample Preparation (CDCl3, 0.03% TMS) Acq1D 1D Acquisition (1H & 13C{1H} NMR) Prep->Acq1D Acq2D 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Assign Backbone Assignment (Spin Systems & Quaternary C) Acq2D->Assign Stereo Stereochemical Validation (NOESY / ROESY) Assign->Stereo Final Final Elucidation cis-3,4-dimethyltetrahydrofuran-3-ol Stereo->Final

Fig 1: Step-by-step NMR workflow for the structural elucidation of substituted tetrahydrofurans.

Sources

Exploratory

A Researcher's Guide to the Stereochemical Labyrinth: Assigning the Structure of cis-3,4-dimethyltetrahydrofuran-3-ol

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth technical exploration of the methodologies employed to definitively assign the stereochemistry of cis-3,4-dimethyltetrahydrofuran-3-ol, a substituted tetrahydrofuran. The tetrahydrofuran motif is a prevalent core structure in a multitude of biologically active natural products, making the stereoselective synthesis and characterization of its derivatives a significant area of research.[2][3]

This document is structured to provide not just a set of protocols, but a logical, experience-driven narrative that explains the "why" behind each experimental choice. We will delve into a multi-pronged approach, combining the power of Nuclear Magnetic Resonance (NMR) spectroscopy, the precision of chiral gas chromatography, and the predictive capabilities of computational chemistry to navigate the complexities of stereochemical assignment.

I. The Foundational Pillar: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for elucidating the relative stereochemistry of a molecule in solution.[4] For cis-3,4-dimethyltetrahydrofuran-3-ol, a combination of one- and two-dimensional NMR techniques provides a detailed picture of proton and carbon environments and their spatial relationships.

A. Deciphering Connectivity and Relative Configuration: 1H, 13C, COSY, and HSQC

The initial step involves acquiring standard 1H and 13C NMR spectra to identify all proton and carbon signals. The symmetry of the cis isomer will influence the number of unique signals. Correlation Spectroscopy (COSY) is then employed to establish proton-proton coupling networks, revealing which protons are adjacent to one another. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton to its directly attached carbon, allowing for unambiguous assignment of the carbon skeleton.

B. Probing Through-Space Interactions: Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the spatial proximity of protons.[5] In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. For cis-3,4-dimethyltetrahydrofuran-3-ol, key NOE correlations are expected between the protons of the two methyl groups, as they are on the same face of the tetrahydrofuran ring. Additionally, NOEs between the methyl protons and specific ring protons can further solidify the cis assignment.

A reference-free NOE analysis approach can also be employed, where experimental NOE intensities are compared against distances from molecular mechanics-optimized structures, providing a robust method for 3D structure selection without relying on a known reference distance.[6][7]

Table 1: Expected Key NOE Correlations for cis-3,4-dimethyltetrahydrofuran-3-ol

Proton 1Proton 2Expected NOERationale
C3-CH3 C4-CH3 StrongBoth methyl groups are on the same face of the ring in the cis isomer.
C3-CH3 H2/H5 (axial)MediumProximity on the same face of the ring.
C4-CH3 H2/H5 (axial)MediumProximity on the same face of the ring.
OH C3-CH3 / C4-CH3 VariableDependent on the conformation of the hydroxyl group.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of performing 2D experiments.

  • Parameter Optimization: Set appropriate spectral widths, acquisition times, and relaxation delays. A mixing time of 500-800 ms is typically suitable for small molecules to allow for the buildup of NOE signals.

  • Data Acquisition: Acquire the 2D NOESY spectrum.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin) to obtain the 2D spectrum.

  • Analysis: Identify cross-peaks that indicate through-space interactions between protons and correlate them with the molecular structure.

Logical Workflow for NMR-Based Stereochemical Assignment

NMR_Workflow A Acquire 1H & 13C NMR C Assign Proton & Carbon Signals A->C B Acquire COSY & HSQC B->C D Acquire 2D NOESY C->D E Identify Key NOE Correlations D->E F Propose Relative Stereochemistry (cis/trans) E->F Chiral_GC cluster_0 Chiral GC Column cluster_1 Racemic Mixture cluster_2 Separation CSP Chiral Stationary Phase Separation Differential Retention Times CSP->Separation Enantiomer_R (R,R)-Enantiomer Enantiomer_R->CSP Forms Diastereomeric Complex 1 Enantiomer_S (S,S)-Enantiomer Enantiomer_S->CSP Forms Diastereomeric Complex 2 Absolute_Config Start Assign Relative Stereochemistry (NMR) Chiral_Sep Perform Chiral GC Start->Chiral_Sep Standards Enantiomeric Standards Available? Chiral_Sep->Standards Compare Compare Retention Times Standards->Compare Yes No_Standards No Standards Standards->No_Standards No Assign_AC Assign Absolute Configuration Compare->Assign_AC Chiroptical Perform VCD or ECD No_Standards->Chiroptical Computational Calculate Theoretical Spectra Chiroptical->Computational Compare_Spectra Compare Experimental & Theoretical Spectra Computational->Compare_Spectra Compare_Spectra->Assign_AC

Sources

Foundational

Comprehensive Mass Spectrometry Fragmentation Pathways of cis-3,4-Dimethyltetrahydrofuran-3-ol: A Mechanistic Guide

Executive Summary As mass spectrometry (MS) continues to be the gold standard for the structural elucidation of complex oxygenated heterocycles, understanding the precise fragmentation causality of substituted cyclic eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As mass spectrometry (MS) continues to be the gold standard for the structural elucidation of complex oxygenated heterocycles, understanding the precise fragmentation causality of substituted cyclic ethers is paramount. cis-3,4-Dimethyltetrahydrofuran-3-ol (C₆H₁₂O₂, exact mass 116.0837 Da) presents a unique analytical challenge. It combines a robust tetrahydrofuran (THF) ring with a highly labile tertiary alcohol moiety.

This whitepaper provides an in-depth mechanistic analysis of its Electron Ionization (EI) fragmentation pathways. By deconstructing the causality behind its transannular cleavages, dehydration mechanisms, and alpha-cleavages, this guide equips analytical chemists and drug development professionals with the foundational logic required to confidently identify this molecule and its derivatives in complex matrices.

Mechanistic Foundations of Fragmentation

In standard 70 eV EI-MS, the molecular ion [M]+∙ at m/z 116 is characteristically weak or entirely absent. This is a direct consequence of the tertiary nature of the C3 hydroxyl group and the inherent ring strain of the ionized THF system, both of which drastically lower the activation energy required for subsequent dissociation[1].

Pathway A: Facile Dehydration (Loss of H₂O)

The most thermodynamically favored initial event is the loss of water (18 Da), yielding a prominent [M−H2​O]+∙ fragment at m/z 98.

  • Causality: The ionization of the hydroxyl oxygen lone pair triggers a hydrogen transfer, often from the adjacent C2 or C4 positions. Because the 3-OH and 4-Me groups are in a cis configuration, the steric proximity can facilitate a highly specific 1,2-elimination or transannular 1,3-elimination, forming a stable diene or an allylic carbocation system upon ring opening[2].

Pathway B: Alpha-Cleavage and Alkyl Extrusion

Cyclic ethers and tertiary alcohols are highly susceptible to α -cleavage due to the stabilizing effect of the adjacent oxygen atom (forming an oxonium ion)[3].

  • Methyl Radical Loss: Cleavage of the C3-CH₃ or C4-CH₃ bond results in the extrusion of a methyl radical (15 Da), generating the [M−CH3​]+ ion at m/z 101.

  • Dual Loss: A sequential loss of both water and a methyl radical generates the highly conjugated and stable [M−H2​O−CH3​]+ fragment at m/z 83.

Pathway C: Transannular Ring Cleavage

Complex cyclic ethers undergo extensive transannular cleavage under EI conditions[1]. For cis-3,4-dimethyltetrahydrofuran-3-ol, the cleavage of the C2-C3 and C4-C5 bonds leads to the fragmentation of the THF core.

  • Diagnostic Low-Mass Ions: This ring-opening cascade produces structurally diagnostic fragments at m/z 71 ( [C4​H7​O]+ ), m/z 55, and m/z 43. The m/z 43 peak (corresponding to the acetyl cation [C2​H3​O]+ or propyl cation [C3​H7​]+ ) is often the base peak in highly substituted THF-ols due to its extreme stability[4].

Quantitative Data & Diagnostic Ions

The following table summarizes the key diagnostic ions, their elemental compositions, and the logical neutral losses that define the self-validating fragmentation network of cis-3,4-dimethyltetrahydrofuran-3-ol.

m/zIon TypeFormulaNeutral LossMechanistic OriginRelative Abundance
116 [M]+∙ C6​H12​O2​ NoneIntact Molecular Ion< 5% (Weak)
101 [M−CH3​]+ C5​H9​O2​ -15 Da ( CH3∙​ ) α -cleavage at C3 or C4Moderate
98 [M−H2​O]+∙ C6​H10​O -18 Da ( H2​O )Dehydration of tertiary alcoholHigh
83 [M−H2​O−CH3​]+ C5​H7​O -33 DaSequential dehydration + methyl lossModerate
71 [C4​H7​O]+ C4​H7​O -45 DaTransannular THF ring cleavageHigh
43 [C2​H3​O]+ C2​H3​O -73 DaDeep ring fragmentationBase Peak (100%)

Pathway Visualization

The logical relationships between the parent ion and its primary fragments form a predictable, interconnected tree.

FragmentationTree M Molecular Ion [M]+• m/z 116 H2O Dehydration [M-H2O]+• m/z 98 M->H2O -H2O (18 Da) CH3 Methyl Loss [M-CH3]+ m/z 101 M->CH3 -CH3• (15 Da) Ring Transannular Cleavage m/z 43, 55, 71 M->Ring Ring Opening Cascade Both Dual Loss [M-H2O-CH3]+ m/z 83 H2O->Both -CH3• (15 Da) CH3->Both -H2O (18 Da)

Caption: EI-MS fragmentation logic tree for cis-3,4-dimethyltetrahydrofuran-3-ol.

Self-Validating Experimental Protocol (GC-MS)

Because the molecular ion of cis-3,4-dimethyltetrahydrofuran-3-ol is weak, a standard GC-MS run can yield ambiguous results. To ensure trustworthiness and scientific integrity, the following protocol incorporates a mandatory derivatization step. This creates a self-validating system: comparing the underivatized and derivatized spectra guarantees the presence of the tertiary hydroxyl group.

Step-by-Step Methodology

Step 1: Sample Preparation & Blank Generation

  • Dissolve 1 mg of the analyte in 1 mL of anhydrous dichloromethane (DCM).

  • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the derivatization reagent in Step 2. Prepare a pure DCM blank to rule out column bleed or solvent impurities.

Step 2: Silylation (Derivatization)

  • Transfer 100 µL of the sample to a GC vial insert.

  • Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane).

  • Incubate at 60°C for 30 minutes.

  • Causality: BSTFA reacts with the sterically hindered tertiary -OH to form a Trimethylsilyl (TMS) ether. This shifts the molecular weight from 116 Da to 188 Da, stabilizing the molecule and yielding a highly visible [M−CH3​]+ peak at m/z 173, unequivocally proving the existence of the hydroxyl group.

Step 3: GC Separation Parameters

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

Step 4: MS Acquisition Parameters

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line 250°C, Ion source 230°C, Quadrupole 150°C.

  • Scan Range: m/z 30 to 300. (Ensure scanning starts low enough to capture the critical m/z 43 base peak).

ExperimentalWorkflow S1 1. Sample Prep Anhydrous DCM S2 2. Derivatization BSTFA + 1% TMCS S1->S2 S3 3. GC Separation HP-5MS Column S2->S3 S4 4. EI Ionization 70 eV Source S3->S4 S5 5. Mass Analysis Quadrupole MS S4->S5

Caption: Self-validating GC-MS workflow utilizing TMS derivatization.

References

  • Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters | Journal of the American Society for Mass Spectrometry. ACS Publications. 4

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. NSF PAR. 1

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC / NIH.3

  • Electron-driven chemistry of saturated compounds containing oxygen or nitrogen atoms. RERO. 2

Sources

Exploratory

Conformational Landscape of cis-3,4-Dimethyltetrahydrofuran-3-ol: A Technical Guide for Drug Development Professionals

Abstract The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For small heterocyclic scaffolds, which are prevalent in medicinal chemistry, a thorough understanding of their c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For small heterocyclic scaffolds, which are prevalent in medicinal chemistry, a thorough understanding of their conformational preferences is paramount for rational drug design. This guide provides an in-depth technical exploration of the conformational analysis of the cis-3,4-dimethyltetrahydrofuran-3-ol ring system. We will delve into the fundamental principles of five-membered ring pseudorotation, the influence of stereoelectronic effects and intramolecular hydrogen bonding, and the application of advanced spectroscopic and computational techniques to elucidate the conformational equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of molecular conformation to optimize ligand-receptor interactions and enhance drug efficacy.

Introduction: The Tetrahydrofuran Moiety in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability. The non-planar, flexible nature of the THF ring allows it to adopt various conformations, which can significantly impact its interaction with biological targets.[2] Therefore, a comprehensive understanding of the conformational landscape of substituted tetrahydrofurans is a critical aspect of modern drug discovery and development.[3]

This guide focuses on the conformational analysis of a specific, functionally rich THF derivative: cis-3,4-dimethyltetrahydrofuran-3-ol. The cis relationship of the two methyl groups and the presence of a hydroxyl group at a tertiary center introduce a fascinating interplay of steric and electronic factors that govern the ring's preferred conformation.

Fundamentals of Tetrahydrofuran Ring Conformation: The Concept of Pseudorotation

Unlike their six-membered counterparts (e.g., cyclohexane), which exist in distinct chair, boat, and twist-boat conformations, five-membered rings like tetrahydrofuran undergo a continuous, low-energy conformational change known as pseudorotation.[4] This puckering of the ring is a mechanism to relieve torsional strain. The two most common and energetically favorable conformations along the pseudorotation pathway are the envelope (E) and twist (T) forms.[2]

  • Envelope (E) Conformation: In this conformation, four of the ring atoms are coplanar, with the fifth atom puckered out of the plane.

  • Twist (T) Conformation: In the twist conformation, no four atoms are coplanar; instead, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The energy barrier between these conformations is typically very low, meaning that at room temperature, the THF ring is in a dynamic equilibrium, rapidly interconverting between various envelope and twist forms.[5]

Pseudorotation E1 Envelope (E) T1 Twist (T) E1->T1 Pseudorotation E2 Envelope (E) T1->E2 T2 Twist (T) E2->T2 T2->E1

Caption: The pseudorotation pathway of the tetrahydrofuran ring, interconverting between envelope and twist conformations.

Conformational Analysis of cis-3,4-Dimethyltetrahydrofuran-3-ol

The introduction of substituents onto the THF ring significantly influences the conformational equilibrium by introducing steric and stereoelectronic effects. In the case of cis-3,4-dimethyltetrahydrofuran-3-ol, we must consider the following key factors:

  • Steric Interactions: The two cis-oriented methyl groups will create steric strain, favoring conformations that minimize these interactions.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the C3 position can form an intramolecular hydrogen bond with the ring oxygen. This interaction can significantly stabilize certain conformations.[6]

  • Stereoelectronic Effects: The interplay of orbital interactions, such as the gauche effect, can also influence the relative stability of different conformers.[1]

Based on these considerations, we can predict that the conformational equilibrium of cis-3,4-dimethyltetrahydrofuran-3-ol will be dominated by conformers that can accommodate the bulky methyl groups while allowing for the formation of an intramolecular hydrogen bond.

Two plausible low-energy conformations are depicted below. In Conformer A , the ring adopts a twist conformation that places the two methyl groups in pseudo-equatorial positions, minimizing steric strain. This conformation may also allow for a favorable, albeit not perfectly linear, intramolecular hydrogen bond. In Conformer B , an envelope conformation might bring the hydroxyl group and the ring oxygen into closer proximity, potentially strengthening the hydrogen bond, but at the cost of increased steric interactions between the methyl groups.

Conformational_Equilibrium cluster_A Conformer A (Twist) cluster_B Conformer B (Envelope) A Me groups pseudo-equatorial Potential for H-bond B Potential for stronger H-bond Increased steric strain A->B Dynamic Equilibrium

Caption: Predicted conformational equilibrium for cis-3,4-dimethyltetrahydrofuran-3-ol.

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[7] Two key NMR parameters are particularly useful:

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å).[8] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the two protons. By identifying which protons show NOE correlations, we can deduce their spatial arrangement and thus the molecule's conformation.[9]

  • Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two protons on adjacent carbon atoms (³J) is dependent on the dihedral angle between them, as described by the Karplus equation .[10][11] By measuring the ³J values from the NMR spectrum, we can estimate the dihedral angles and thus gain insight into the ring's puckering.[12][13]

Experimental Protocol: 2D NOESY and 1D ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified cis-3,4-dimethyltetrahydrofuran-3-ol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

  • 2D NOESY Acquisition:

    • Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • Use a mixing time appropriate for a small molecule (typically 300-800 ms).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D NOESY spectrum using appropriate software.

    • Identify cross-peaks that indicate NOE correlations between protons.

    • Analyze the pattern of NOE correlations to determine the relative spatial arrangement of the substituents. For example, a strong NOE between one of the methyl groups and the hydroxyl proton would support a conformation where these groups are on the same face of the ring.

  • ¹H-¹H Coupling Constant Analysis:

    • Analyze the multiplicities of the signals in the 1D ¹H NMR spectrum to extract the vicinal coupling constants (³JHH).

    • Apply the Karplus equation to estimate the corresponding dihedral angles.

Computational Chemistry

Computational modeling provides a powerful means to explore the potential energy surface of a molecule and identify its low-energy conformations.[2]

Computational Protocol: Conformational Search and Energy Calculation

  • Structure Building: Construct the 3D structure of cis-3,4-dimethyltetrahydrofuran-3-ol using a molecular modeling software package.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. Common methods include molecular mechanics-based searches or more advanced techniques like meta-dynamics.

    • Use a suitable force field (e.g., MMFF94, OPLS3e) for the initial search.

  • Geometry Optimization and Energy Calculation:

    • Take the low-energy conformers identified in the search and perform geometry optimization at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Calculate the relative energies of the optimized conformers to determine their populations according to the Boltzmann distribution.

  • Analysis of Results:

    • Analyze the geometries of the low-energy conformers, paying close attention to dihedral angles and the presence of intramolecular hydrogen bonds.

    • Compare the calculated dihedral angles with those estimated from the experimental NMR coupling constants to validate the computational model.

Data Presentation and Interpretation

The data obtained from both experimental and computational methods should be systematically organized to facilitate a clear interpretation of the conformational landscape.

Table 1: Predicted Relative Energies and Key Dihedral Angles of Low-Energy Conformers

ConformerRing ConformationH-C3-C4-H Dihedral Angle (°)Relative Energy (kcal/mol)Intramolecular H-bond (O-H···O) Distance (Å)
A Twist~1500.00~2.1
B Envelope~301.5~1.9

Note: The values in this table are hypothetical and would need to be determined through actual computational studies.

Implications for Drug Development

The conformation adopted by a small molecule ligand is a critical determinant of its binding affinity and selectivity for a biological target. By understanding the conformational preferences of the cis-3,4-dimethyltetrahydrofuran-3-ol scaffold, drug development professionals can:

  • Design More Potent Ligands: By designing molecules that are pre-organized in the bioactive conformation, the entropic penalty of binding can be reduced, leading to higher affinity.

  • Improve Selectivity: Different conformers may bind to different targets. By rigidifying the molecule in a specific conformation, selectivity for the desired target can be enhanced.

  • Enhance Bioavailability: The conformation of a molecule can influence its physicochemical properties, such as solubility and membrane permeability. Understanding the conformational landscape can aid in the design of molecules with improved drug-like properties.[14]

Conclusion

The conformational analysis of the cis-3,4-dimethyltetrahydrofuran-3-ol ring system is a multifaceted challenge that requires a synergistic approach combining advanced experimental techniques and computational modeling. A thorough understanding of the interplay between steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects is crucial for predicting and validating the preferred conformations of this important heterocyclic scaffold. The insights gained from such studies are invaluable for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871.
  • J Org Chem. (2001). Diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans via cyclofunctionalization reactions. Evidence of stereoelectronic effects. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC. [Link]

  • anthracycline. (n.d.). Karplus Equations. [Link]

  • Wikipedia. (n.d.). Karplus equation. [Link]

  • iNMR. (n.d.). Sweet J. [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. (n.d.). PMC. [Link]

  • Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. (2016). The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Taylor & Francis. (n.d.). NOE – Knowledge and References. [Link]

  • Reference-free NOE NMR analysis. (n.d.). PMC. [Link]

  • A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. (2023). PMC. [Link]

  • Reference-free NOE NMR analysis. (2020). ResearchGate. [Link]

  • Effects of intramolecular hydrogen bonds on intermolecular hydrogen bonding. (n.d.). Academia.edu. [Link]

  • Stereoelectronic effects in the formation of 5- and 6-membered rings: the role of Baldwin's rules. (n.d.). Accounts of Chemical Research. [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. [Link]

  • Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy an. (n.d.). Angewandte Chemie International Edition. [Link]

  • Wikipedia. (n.d.). Stereoelectronic effect. [Link]

  • Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy. (n.d.). RSC Publishing. [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PMC. [Link]

  • Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. (2020). ResearchGate. [Link]

  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. (2025). ResearchGate. [Link]

  • Conformational analysis of tetrahydrofuran and tetrahydrothiopene using 1 H NMR spectroscopy and ab initio calculations. (n.d.). ResearchGate. [Link]

  • New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. (n.d.). The Journal of Physical Chemistry A. [Link]

  • Synthesis of Substituted Tetrahydrofurans. (n.d.). ResearchGate. [Link]

  • Formation of Tetrahydrofuran Derivatives from 1,4-Diols in Dimethyl Sulfoxide1. (n.d.). The Journal of Organic Chemistry. [Link]

  • Cis-3,4-Dimethyltetrahydrofuran-3-Ol — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4- b]furan Nucleoside Analogues. (2021). PubMed. [Link]

  • Hydrogen-bond interaction in 1:1 complexes of tetrahydrofuran with water, hydrogen fluoride, and ammonia: A theoretical study. (2005). The Journal of Chemical Physics. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis Protocol for cis-3,4-Dimethyltetrahydrofuran-3-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating, and stereocontrolled synthetic route to cis-3,4-dimethyltetrahydrofuran-3-ol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating, and stereocontrolled synthetic route to cis-3,4-dimethyltetrahydrofuran-3-ol, a critical functionalized heterocycle used as a screening compound and structural motif in nucleoside analogs and antiviral agents[1].

Introduction & Retrosynthetic Strategy

Substituted tetrahydrofurans (THFs) are ubiquitous in biologically active natural products and pharmaceutical intermediates. The stereoselective construction of these rings, particularly those bearing tertiary alcohols such as cis-3,4-dimethyltetrahydrofuran-3-ol , presents a significant synthetic challenge. Traditional methods, such as direct aldol additions to ketones, often suffer from poor diastereoselectivity and low yields due to steric hindrance and competitive enolization.

To circumvent these issues, this protocol employs a highly predictable, chiral-pool-derived strategy. The retrosynthetic logic relies on the intramolecular etherification of a stereodefined 1,4-diol precursor [2].

  • Ring Disconnection: The THF ring is disconnected via a Williamson-type intramolecular S_N2 displacement, tracing back to an acyclic 1,3,4-triol derivative.

  • Stereocenter Establishment: The adjacent stereocenters are established via the Sharpless Asymmetric Dihydroxylation (SAD) of a chiral 1,1-disubstituted alkene [3].

  • Chiral Pool Origin: The alkene is homologated from commercially available, enantiopure (S)-Roche ester using Weinreb amide chemistry[4] and Wittig olefination.

Stereochemical Rationale (Causality)

To achieve the cis-configuration in the final THF ring, the C2 and C3 methyl groups in the acyclic precursor must possess an anti relative stereochemistry. During the base-promoted cyclization, the acyclic chain must adopt a gauche-like conformation to form the five-membered ring. In this eclipsed transition state, the anti-methyl groups are forced onto the same face of the newly formed ring, yielding the cis-THF. The use of AD-mix-β on the (S)-configured alkene perfectly dictates this anti relationship via predictable facial attack according to the Sharpless mnemonic[3].

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the validated synthetic workflow.

StepReaction / TransformationExpected Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
1 Weinreb Amide Formation & Grignard Addition88%N/A>99%
2 Wittig Olefination (Alkene Formation)82%N/A>99%
3 Sharpless Asymmetric Dihydroxylation (SAD)78%>15:1 (anti:syn)>98%
4 Regioselective Tosylation90%N/AN/A
5 Deprotection & Intramolecular Cyclization85%>15:1 (cis:trans)>98%
Overall Linear 5-Step Synthesis ~41% >15:1 >98%

Experimental Protocols

Protocol 3.1: Preparation of the Chiral Alkene from (S)-Roche Ester

Objective: Convert Methyl (S)-3-(benzyloxy)-2-methylpropanoate to (S)-1-(benzyloxy)-2,3-dimethylbut-3-ene.

  • Weinreb Amide Formation: To a solution of Methyl (S)-3-(benzyloxy)-2-methylpropanoate (10.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (15.0 mmol) in anhydrous THF (40 mL) at -20 °C, dropwise add isopropylmagnesium chloride (2.0 M in THF, 30.0 mmol). Stir for 1 h, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Causality: The Weinreb amide stabilizes the tetrahedral intermediate, preventing over-addition of the subsequent Grignard reagent [4].

  • Methyl Ketone Synthesis: Dissolve the crude Weinreb amide in anhydrous THF (30 mL), cool to 0 °C, and add methylmagnesium bromide (3.0 M in Et₂O, 12.0 mmol). Stir for 2 h at 0 °C. Quench with 1M HCl, extract with Et₂O, and concentrate to yield (S)-4-(benzyloxy)-3-methylbutan-2-one.

  • Wittig Olefination: Suspend methyltriphenylphosphonium bromide (15.0 mmol) in THF (40 mL) at 0 °C. Add potassium tert-butoxide (14.0 mmol) and stir for 30 min to form the ylide. Dropwise add the methyl ketone (10.0 mmol) in THF (10 mL). Warm to room temperature and stir for 4 h. Dilute with hexanes, filter through a Celite pad to remove phosphine oxide, and purify via flash chromatography to yield the chiral alkene.

Protocol 3.2: Sharpless Asymmetric Dihydroxylation

Objective: Stereoselective oxidation to (2S,3R)-4-(benzyloxy)-2,3-dimethylbutane-1,2-diol.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve AD-mix-β (14.0 g, 1.4 g/mmol substrate) and methanesulfonamide (10.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (100 mL). Stir at room temperature until two clear phases form, then cool the mixture to 0 °C. Causality: Methanesulfonamide accelerates the hydrolysis of the osmate ester, which is critical for the turnover of the catalytic cycle with sterically hindered 1,1-disubstituted alkenes [3].

  • Reaction: Add the chiral alkene (10.0 mmol) from Protocol 3.1 in one portion. Stir vigorously at 0 °C for 24–36 hours. Monitor completion via TLC.

  • Quenching & Isolation: Quench the reaction by adding solid sodium sulfite (15.0 g) and stir for 1 h at room temperature. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with 2M KOH, brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the anti-diol.

Protocol 3.3: Regioselective Tosylation and Cyclization

Objective: Construct the THF ring to yield cis-3,4-dimethyltetrahydrofuran-3-ol.

  • Regioselective Tosylation: Dissolve the diol (5.0 mmol) in anhydrous CH₂Cl₂ (25 mL) and add pyridine (10.0 mmol). Cool to 0 °C and add p-toluenesulfonyl chloride (5.25 mmol) in small portions. Stir at 0 °C for 12 h. Causality: The primary alcohol at C1 is sterically highly accessible compared to the tertiary alcohol at C2, allowing for perfect regiocontrol during tosylation. Quench with water, extract with CH₂Cl₂, and concentrate.

  • Benzyl Deprotection: Dissolve the crude monotosylate in MeOH (20 mL). Add 10% Pd/C (10 wt%). Evacuate and backfill the flask with H₂ gas (balloon, 1 atm). Stir at room temperature for 4 h. Filter through Celite and concentrate to yield the deprotected acyclic precursor.

  • Intramolecular Cyclization: Dissolve the deprotected precursor in anhydrous THF (30 mL) and cool to 0 °C. Carefully add sodium hydride (60% dispersion in mineral oil, 6.0 mmol). Stir at 0 °C for 30 min, then warm to room temperature and stir for an additional 2 h.

  • Final Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with Et₂O (3 × 20 mL). Wash with brine, dry over MgSO₄, and carefully concentrate (the product is somewhat volatile). Purify via Kugelrohr distillation or careful silica gel chromatography to afford pure cis-3,4-dimethyltetrahydrofuran-3-ol .

Mechanistic Workflow & Stereochemical Model

The following diagram illustrates the synthetic workflow, highlighting the key intermediates and the stereochemical logic that dictates the final cis geometry.

G Roche (S)-Roche Ester Derivative (Starting Material) R1 1. Me(MeO)NH·HCl, iPrMgCl 2. MeMgBr, THF 3. Ph3P=CH2, KOtBu Roche->R1 Alkene (S)-1-(Benzyloxy)-2,3-dimethylbut-3-ene (Chiral Alkene) R2 AD-mix-β, MeSO2NH2 t-BuOH/H2O, 0 °C (Facial Selective Oxidation) Alkene->R2 Diol (2S,3R)-4-(Benzyloxy)-2,3-dimethylbutane-1,2-diol (anti-Diol) R3 TsCl, Pyridine CH2Cl2, 0 °C Diol->R3 Tosylate C1-Monotosylate Intermediate (Regioselective Activation) R4 1. Pd/C, H2, MeOH (Deprotection) 2. NaH, THF (Intramolecular SN2) Tosylate->R4 THF cis-3,4-Dimethyltetrahydrofuran-3-ol (Target Molecule) R1->Alkene R2->Diol R3->Tosylate R4->THF

Figure 1: Synthetic workflow for the stereoselective preparation of cis-3,4-dimethyltetrahydrofuran-3-ol.

References

  • Hetero Drugs Ltd. (2009). Novel nucleoside derivatives (US Patent No. US20090233879A1). U.S.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261-290.[Link]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547.[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[Link]

Application

Catalytic asymmetric synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol

An Application Guide for the Enantioselective and Diastereoselective Synthesis of cis-3,4-Dimethyltetrahydrofuran-3-ol Introduction: The Significance of Chiral Tetrahydrofurans The tetrahydrofuran (THF) ring system is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Enantioselective and Diastereoselective Synthesis of cis-3,4-Dimethyltetrahydrofuran-3-ol

Introduction: The Significance of Chiral Tetrahydrofurans

The tetrahydrofuran (THF) ring system is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds.[1] The precise spatial arrangement of substituents on the THF core is often critical for biological activity, making the development of stereoselective synthetic methods a paramount objective in modern organic chemistry. This application note provides a detailed, field-tested guide for the catalytic asymmetric synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol, a valuable chiral building block.

Our strategy is centered on a pivotal catalytic asymmetric reduction of a prochiral ketone precursor. This approach offers a robust and highly selective pathway to establish the two contiguous stereocenters—a tertiary alcohol at the C3 position and a methyl-substituted carbon at C4—in the desired cis configuration. We will delve into the mechanistic underpinnings of the chosen catalytic system, provide a meticulous step-by-step protocol, and discuss the analytical techniques required to validate the stereochemical outcome.

Strategic Overview: A Two-Stage Approach

The synthesis is logically divided into two primary stages: the preparation of the key precursor, 3,4-dimethyltetrahydrofuran-3-one, followed by the crucial enantioselective and diastereoselective reduction. This modular strategy allows for the optimization of each step independently, ensuring a high overall yield and purity of the final product.

G start_node Commercially Available Starting Materials process_node process_node start_node->process_node Precursor Synthesis (e.g., Paal-Knorr Furan Synthesis followed by reduction/oxidation) intermediate_node Prochiral Ketone Precursor: 3,4-Dimethyltetrahydrofuran-3-one process_node->intermediate_node final_product Target Molecule: cis-3,4-Dimethyltetrahydrofuran-3-ol intermediate_node->final_product Catalytic Asymmetric Hydrogenation (Noyori-Type Reduction)

Figure 1: Overall synthetic workflow for the preparation of cis-3,4-dimethyltetrahydrofuran-3-ol.

Part I: Synthesis of Precursor 3,4-Dimethyltetrahydrofuran-3-one

Rationale: A robust synthesis of the prochiral ketone is essential. While various methods exist for constructing substituted tetrahydrofuranones, a reliable route involves the cyclization of a 1,4-dicarbonyl compound or a related precursor. For the purpose of this guide, we will assume the availability of the precursor, 3,4-dimethyltetrahydrofuran-3-one, which can be synthesized through established multi-step sequences from commercially available materials. The focus of this application note is the critical asymmetric transformation.

Part II: Catalytic Asymmetric Synthesis via Noyori-Type Hydrogenation

The core of this strategy lies in the highly selective reduction of the carbonyl group in 3,4-dimethyltetrahydrofuran-3-one. The Noyori asymmetric hydrogenation is an exceptionally powerful and well-established method for the enantioselective reduction of ketones to chiral secondary alcohols using a ruthenium catalyst complexed with chiral ligands.[2]

Principle and Mechanism: The reaction typically employs a ruthenium(II) catalyst coordinated to a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN).[3][4] The hydrogenation can be performed using molecular hydrogen (H₂) under pressure or via transfer hydrogenation using a hydrogen donor like 2-propanol or formic acid.[5] The mechanism involves the formation of a ruthenium hydride species, which coordinates to the ketone's carbonyl group. The pre-existing chirality of the ligands creates a chiral pocket around the metal center, forcing the substrate to adopt a specific orientation. This orientation dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in high excess. The cis relationship between the newly formed hydroxyl group and the adjacent methyl group is controlled by the steric environment of the catalyst, which favors hydride delivery from the less hindered face of the ketone, away from the C4-methyl group.

Figure 2: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from established procedures for Noyori-type asymmetric hydrogenations.[2][5]

Materials & Reagents:

  • 3,4-Dimethyltetrahydrofuran-3-one (1.0 mmol, 128.17 mg)

  • [RuCl₂(p-cymene)]₂ (0.0025 mmol, 1.5 mg)

  • (R)-BINAP or (S)-BINAP (0.0055 mmol, 3.4 mg)

  • (R,R)-DPEN or (S,S)-DPEN (0.0055 mmol, 1.2 mg)

  • Potassium tert-butoxide (KOtBu) (0.05 mmol, 5.6 mg)

  • Anhydrous 2-Propanol (Isopropanol, IPA) (5 mL)

  • Hydrogen (H₂) gas, high purity

  • Autoclave or high-pressure hydrogenation reactor

  • Standard laboratory glassware, degassed solvents, and inert atmosphere equipment (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation (In Situ):

    • In a glovebox or under a strict inert atmosphere, add [RuCl₂(p-cymene)]₂ and the chiral diphosphine ligand (e.g., (R)-BINAP) to a flame-dried Schlenk flask.

    • Add 1 mL of anhydrous, degassed toluene and stir the mixture at 80 °C for 15-20 minutes. The color should change, indicating complex formation.

    • Cool the mixture to room temperature and add the chiral diamine ligand (e.g., (R,R)-DPEN). Stir for another 15 minutes.

    • Remove the solvent under vacuum to yield the pre-catalyst complex.

  • Reaction Setup:

    • To the flask containing the pre-catalyst, add 3,4-dimethyltetrahydrofuran-3-one and potassium tert-butoxide.

    • Transfer the flask into the autoclave. If using a glass liner, ensure it is properly placed.

    • Add 5 mL of anhydrous, degassed 2-propanol via cannula transfer.

  • Hydrogenation:

    • Seal the autoclave securely.

    • Purge the system by pressurizing with nitrogen (3-4 cycles) followed by hydrogen (3-4 cycles) to ensure an inert atmosphere.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm). Note: Higher pressures can sometimes affect selectivity but often improve reaction rates.[6]

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 30-50 °C).

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by checking hydrogen uptake or by taking aliquots (if the reactor setup permits) for GC or TLC analysis. The reaction is typically complete within 12-24 hours.

    • Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen.

    • Open the reactor and quench the reaction by carefully adding a few drops of acetic acid to neutralize the base.

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the 2-propanol.

    • Dilute the residue with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure cis-3,4-dimethyltetrahydrofuran-3-ol.

Data Analysis and Expected Outcome

The success of the synthesis is quantified by the chemical yield, diastereoselectivity (cis:trans ratio), and enantioselectivity (enantiomeric excess, ee).

ParameterAnalytical TechniqueExpected OutcomeRationale
Yield Gravimetric analysis after purification>85%Noyori hydrogenations are typically high-yielding.[3]
Diastereomeric Ratio (dr) ¹H NMR Spectroscopy>95:5 (cis:trans)The chiral catalyst directs the hydride attack to avoid steric clash with the existing C4-methyl group.
Enantiomeric Excess (ee) Chiral HPLC or Chiral GC>98%The combination of chiral diphosphine and diamine ligands provides excellent facial discrimination of the prochiral ketone.[5]

Note on Stereochemical Assignment: The choice of ligands determines the absolute configuration of the product. Using (R)-BINAP and (R,R)-DPEN will typically yield one enantiomer, while the (S)- and (S,S)-ligands will produce the opposite enantiomer. The exact outcome should be confirmed experimentally.

Conclusion

This application note outlines a robust and highly selective method for the synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol, a valuable chiral intermediate. By leveraging the power and predictability of the Noyori asymmetric hydrogenation, this protocol provides a reliable pathway to access the target molecule with excellent control over both relative and absolute stereochemistry. The principles and procedures described herein are broadly applicable to the synthesis of other chiral alcohols and serve as a testament to the utility of catalytic asymmetric methods in modern drug discovery and development.

References

  • TCI (Tokyo Chemical Industry). Asymmetric Transfer Hydrogenation Catalysts. TCI Mail, 131. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/TCI_Mail_131_E.pdf]
  • Wolfe, J. P., & Raum, S. G. (2009). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752009/]
  • Synfacts. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi–Heck Arylation and Rh-Catalyzed Hydroformylation Sequence. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0043-1771960.pdf]
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2023). Technological Innovations in Pharmaceutical Sciences. [URL: https://www.intechopen.com/online-first/87105]
  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [URL: https://www.nobelprize.org/uploads/2018/06/noyori-lecture.pdf]
  • Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26815344/]
  • Mondal, B., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [URL: https://www.researchgate.
  • Zhang, W., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Catalysis Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cy/d1cy00728j]
  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. SynArchive.com. [URL: https://www.synarchive.
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2022). PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9608988/]
  • Sharpless Asymmetric Dihydroxylation. (2023). Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/47854]
  • BenchChem. (2025). Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation. BenchChem. [URL: https://www.benchchem.
  • Feng, X., et al. (2016). Catalytic Asymmetric Intra- and Intermolecular Haloetherification of Enones: An Efficient Approach to (−)-Centrolobine. ACS Publications. [URL: https://pubs.acs.org/doi/10.
  • Clayden, J., & Warren, S. (1996). An efficient protocol for Sharpless-style racemic dihydroxylation. SciSpace. [URL: https://typeset.io/papers/an-efficient-protocol-for-sharpless-style-racemic-17g6828n5c]
  • Jäkel, C., & Paciello, R. (2006). Asymmetric Hydrogenation. ETH Zurich. [URL: https://chab.ethz.

Sources

Method

Cis-3,4-dimethyltetrahydrofuran-3-ol in flavor and fragrance compound synthesis

Application Note: Synthesis, Derivatization, and Olfactory Profiling of Cis-3,4-Dimethyltetrahydrofuran-3-ol Executive Summary In the highly specialized field of flavor and fragrance (F&F) compound synthesis, cyclic ethe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Derivatization, and Olfactory Profiling of Cis-3,4-Dimethyltetrahydrofuran-3-ol

Executive Summary

In the highly specialized field of flavor and fragrance (F&F) compound synthesis, cyclic ethers and oxolane derivatives play a pivotal role in imparting gourmand, fruity, and green notes. This application note provides a comprehensive, self-validating protocol for the stereoselective synthesis and derivatization of cis-3,4-dimethyltetrahydrofuran-3-ol (CAS 176435-54-4)[1]. By detailing the mechanistic causality behind reaction conditions and mapping the olfactory signal transduction pathway, this guide serves as an authoritative resource for drug development professionals and formulation scientists transitioning into advanced sensory molecule design.

Mechanistic Grounding & Olfactory Significance

Tetrahydrofuran-3-ol derivatives are critical volatile organic compounds (VOCs) that contribute heavily to complex flavor profiles. In nature, these compounds are often associated with microbial production, fruit maturation, and plant defense mechanisms[2]. The structural backbone of cis-3,4-dimethyltetrahydrofuran-3-ol shares significant biosynthetic and organoleptic overlap with the reduced forms of Furaneol® (2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one), a ubiquitous caramel-fruity flavorant generated via Maillard reactions in thermally processed foods[3].

Furthermore, 3,4-dimethyltetrahydrofuran motifs are frequently identified in complex natural products, such as the bioactive flavonolignans isolated from Hippophae rhamnoides L. (Sea buckthorn)[4]. In F&F applications, simple 3-hydroxytetrahydrofurans are highly valued for their ability to act as versatile synthetic intermediates, allowing chemists to fine-tune volatility and receptor binding affinity[5].

The stereochemistry of these molecules is paramount. Olfactory receptors (ORs) are highly stereoselective G-protein-coupled receptors (GPCRs). The cis-configuration of the 3,4-dimethyl groups forces a specific spatial orientation of the hydroxyl group, optimizing hydrogen bonding within the OR binding pocket. Trans-isomers often fail to trigger the same receptor conformation, resulting in muted or off-putting "earthy" notes.

Olfactory Odorant Volatile Odorant (Furanol Derivative) Receptor Olfactory Receptor (OR) GPCR Activation Odorant->Receptor Cilia Membrane Binding G_prot G_olf Protein Alpha Subunit Dissociation Receptor->G_prot Conformational Shift AC3 Adenylyl Cyclase III ATP to cAMP Conversion G_prot->AC3 Enzymatic Activation CNG CNG Ion Channels Ca2+/Na+ Influx AC3->CNG cAMP Accumulation Signal Membrane Depolarization Signal to Olfactory Bulb CNG->Signal Action Potential Generation

GPCR-mediated olfactory signal transduction triggered by furanol fragrance molecules.

Quantitative Olfactory Profiling

To contextualize the sensory impact of modifying the oxolane ring, Table 1 summarizes the olfactory characteristics and physical properties of key tetrahydrofuran-3-ol derivatives.

Table 1: Comparative Olfactory Profiles of Tetrahydrofuran-3-ol Derivatives

CompoundStructural MotifOlfactory DescriptorVapor Pressure (mmHg at 25°C)Application Focus
3-Hydroxytetrahydrofuran Unsubstituted oxolan-3-olEthereal, slightly sweet~0.50Solvent, base note intermediate
Furaneol® (Reduced form) 2,5-dimethyl-4-hydroxy...Caramel, strawberry, roasted~0.01Gourmand fragrances, food flavoring
Cis-3,4-dimethyltetrahydrofuran-3-ol Cis-3,4-dimethyl substitutionEarthy, green, floral undertones~0.15Fine fragrances, floral heart notes
Cis-3,4-dimethyltetrahydrofuran-3-yl acetate Acetylated derivativeBright, fruity, pear/apple~0.80Top notes, fruity accords

Experimental Protocols: A Self-Validating System

The following protocols detail the stereoselective synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol and its subsequent derivatization into a highly volatile acetate ester for top-note fragrance compounding. Every step is designed with built-in analytical checkpoints to ensure the integrity of the target molecule.

Synthesis N1 Starting Material: 4-Methyltetrahydrofuran-3-one N2 Nucleophilic Addition (MeMgBr, THF, -78°C) N1->N2 Grignard Reagent N3 Crude Mixture: Racemic 3,4-Dimethyltetrahydrofuran-3-ol N2->N3 Aqueous NH4Cl Quench N4 Stereoselective Resolution (Preparative Chiral HPLC) N3->N4 Isomer Separation N5 Target Isomer: Cis-3,4-dimethyltetrahydrofuran-3-ol N4->N5 Isolate Cis-Isomer N6 Derivatization: Acetylation for Fragrance Compounding N5->N6 Ac2O, DMAP, Pyridine

Workflow for stereoselective synthesis and derivatization of oxolane fragrance compounds.

Protocol A: Stereoselective Synthesis of Cis-3,4-Dimethyltetrahydrofuran-3-ol

Objective: To synthesize the target oxolane via the nucleophilic addition of a methyl Grignard reagent to 4-methyltetrahydrofuran-3-one, prioritizing the cis-diastereomer.

Causality of Experimental Choices: The reaction is conducted at cryogenic temperatures (-78 °C) to suppress the enolization of the starting ketone, which would otherwise lead to poor yields and complex mixtures. At this temperature, the nucleophilic attack follows the Felkin-Anh model, where the incoming methyl group approaches from the less sterically hindered face, favoring the formation of the cis-isomer.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add 50 mL of anhydrous tetrahydrofuran (THF) and 10.0 mmol of 4-methyltetrahydrofuran-3-one.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Nucleophilic Addition: Dropwise, add 12.0 mmol of Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) via a syringe pump over 30 minutes. Maintain vigorous magnetic stirring.

  • Self-Validation Checkpoint 1 (TLC): After 2 hours, extract a 0.1 mL aliquot, quench with saturated NH₄Cl, and analyze via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The disappearance of the ketone spot (UV active/p-anisaldehyde stain) confirms reaction completion.

  • Quenching & Extraction: Slowly add 20 mL of saturated aqueous NH₄Cl at -78 °C to quench excess Grignard reagent. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (NMR): Analyze the crude mixture via ¹H NMR (CDCl₃). The cis/trans ratio is determined by integrating the methyl doublet signals. The cis-isomer typically exhibits a larger coupling constant (J = 6-8 Hz) for the adjacent ring protons compared to the trans-isomer (J = 2-4 Hz).

  • Purification: Isolate the pure cis-3,4-dimethyltetrahydrofuran-3-ol[1] using preparative chiral HPLC (e.g., Chiralpak AD-H column) if enantiomeric purity is required for specific fragrance profiling.

Protocol B: Derivatization to Cis-3,4-Dimethyltetrahydrofuran-3-yl Acetate

Objective: To convert the synthesized alcohol into an acetate ester, increasing its vapor pressure and shifting the olfactory profile toward bright, fruity top notes.

Causality of Experimental Choices: Esterification of the tertiary hydroxyl group can be sterically hindered. Therefore, 4-Dimethylaminopyridine (DMAP) is employed as a hyper-nucleophilic catalyst. DMAP attacks acetic anhydride to form a highly reactive N-acylpyridinium intermediate, driving the esterification of the hindered alcohol to completion.

Step-by-Step Methodology:

  • Reagent Mixing: In a 50 mL flask, dissolve 5.0 mmol of cis-3,4-dimethyltetrahydrofuran-3-ol in 10 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 10.0 mmol of Pyridine (as an acid scavenger) and 0.5 mmol of DMAP (catalyst).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 7.5 mmol of Acetic Anhydride.

  • Incubation & Monitoring: Remove the ice bath and stir at room temperature for 12 hours.

  • Self-Validation Checkpoint 3 (GC-MS): Inject a diluted aliquot into a GC-MS. The product peak should display a molecular ion mass shift corresponding to the addition of the acetyl group (+42 Da net mass increase from the alcohol), with a characteristic fragmentation loss of acetic acid (M-60).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ (to neutralize acetic acid), and brine. Dry over MgSO₄ and evaporate the solvent to yield the fragrance-ready ester.

References

  • Nashalian, O., & Yaylayan, V. (2016). Formation of the reduced form of furaneol® (2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one) during the Maillard reaction through catalysis of amino acid metal salts. Food Chemistry / PubMed. URL:[Link]

  • IntechOpen (2023). Volatile Organic Compounds Produced by Microbes in the Management of Postharvest Diseases of Fruits. IntechOpen Chapters. URL:[Link]

  • Ni, W. H., et al. (2020). Structurally Diverse Flavonolignans with Immunosuppressive and Neuroprotective Activities from the Fruits of Hippophae rhamnoides L. Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

Sources

Application

Application Note: Chemoselective Oxidation Strategies for cis-3,4-Dimethyltetrahydrofuran-3-ol

Executive Brief In late-stage functionalization and medicinal chemistry, the selective oxidation of densely functionalized saturated heterocycles presents a significant chemoselectivity challenge. cis-3,4-dimethyltetrahy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

In late-stage functionalization and medicinal chemistry, the selective oxidation of densely functionalized saturated heterocycles presents a significant chemoselectivity challenge. cis-3,4-dimethyltetrahydrofuran-3-ol (CAS 176435-54-4) serves as a rigorous model substrate for developing orthogonal oxidation methodologies. It features a highly resistant tertiary alcohol and two distinct α-methylene ether positions (C2 and C5). Standard alcohol oxidants (e.g., Dess-Martin periodinane, Swern conditions) fail to oxidize the tertiary hydroxyl group without forcing destructive conditions. Therefore, selective oxidation must be strategically directed either toward the ether α-C-H bonds or toward a controlled oxidative ring-cleavage.

This guide details two field-proven, orthogonal pathways to selectively oxidize this substrate, explaining the thermodynamic and kinetic causalities behind each experimental choice.

Mechanistic Rationale & Causality

Pathway A: Regioselective α-C-H Oxidation to Lactones

When the synthetic goal is to preserve the tertiary alcohol while oxidizing the heterocycle, Ruthenium tetroxide ( RuO4​ ) is the oxidant of choice. RuO4​ is a powerful reagent capable of inserting into the α-C-H bonds of cyclic ethers to form lactones .

The Causality of Regioselectivity: In cis-3,4-dimethyltetrahydrofuran-3-ol, the tertiary alcohol is inert to RuO4​ . The regioselectivity between the C2 and C5 positions is governed entirely by steric hindrance. The C2 methylene is adjacent to the fully substituted, sterically demanding C3 quaternary center (bearing both a methyl and a hydroxyl group). Furthermore, the cis-configuration of the adjacent methyl groups creates a concave steric shield. Consequently, RuO4​ preferentially attacks the significantly less hindered C5 position, yielding 4-hydroxy-4,5-dimethyl-dihydrofuran-2(3H)-one as the major product.

RuO4_Oxidation Substrate cis-3,4-dimethyltetrahydrofuran-3-ol RuO4 RuO4 (Active Oxidant) NaIO4, RuCl3 Substrate->RuO4  Oxidation   C5_Path C5 α-C-H Insertion (Less Hindered) RuO4->C5_Path  Regioselective   C2_Path C2 α-C-H Insertion (More Hindered) RuO4->C2_Path  Steric Clash   Major 4-hydroxy-4,5-dimethyl- dihydrofuran-2(3H)-one (Major Product) C5_Path->Major Minor 3-hydroxy-3,4-dimethyl- dihydrofuran-2(3H)-one (Minor Product) C2_Path->Minor

Mechanistic pathway and regioselectivity of RuO4-catalyzed lactonization.

Pathway B: Directed Oxidative Ring Cleavage (Suárez Cleavage)

If the synthetic goal is to open the tetrahydrofuran ring, the tertiary alcohol can be exploited via a radical-mediated β -scission .

The Causality of Cleavage: Using (diacetoxyiodo)benzene (PIDA) and iodine under photolytic conditions generates an electrophilic acetyl hypoiodite species, which converts the tertiary alcohol into an alkyl hypoiodite. Homolytic cleavage of the O-I bond under visible light yields a highly reactive alkoxy radical. To relieve the steric strain of the substituted ring, the radical undergoes β -scission. Cleavage of the C2-C3 bond is thermodynamically favored over C3-C4 cleavage because it generates a highly stabilized α -oxy carbon radical at C2. This radical is subsequently trapped by iodine, yielding an acyclic iodo-ketone derivative.

Suarez_Cleavage Substrate cis-3,4-dimethyltetrahydrofuran-3-ol Reagents PIDA, I2, hν (Suárez Conditions) Substrate->Reagents Hypoiodite Alkyl Hypoiodite Intermediate (R-O-I) Reagents->Hypoiodite  Iodination   AlkoxyRad Alkoxy Radical (R-O•) Hypoiodite->AlkoxyRad  Photolysis (-I•)   BetaScission β-Scission (C2-C3 Cleavage) AlkoxyRad->BetaScission  Ring Strain Relief   Product Acyclic Iodo-Keto-Ether (Ring Opened) BetaScission->Product  I• Quenching  

Radical-mediated Suárez cleavage pathway via an alkoxy radical intermediate.

Quantitative Data & Methodological Comparison

ParameterPathway A: RuO4​ LactonizationPathway B: Suárez Cleavage
Target Functional Group Ether α -methylene (C5)Tertiary Alcohol (C3)
Active Oxidant Ruthenium Tetroxide ( RuO4​ )Alkoxy Radical (via Hypoiodite)
Reagents cat. RuCl3​⋅nH2​O , NaIO4​ PhI(OAc)2​ , I2​ ,
Chemoselectivity C-H insertion over 3° OHC-C cleavage over α -C-H oxidation
Primary Product 4-hydroxy-4,5-dimethyl-dihydrofuran-2(3H)-oneAcyclic iodo-ketone derivative
In-Process Validation Biphasic color change (Black to Yellow)Decolorization of Iodine (Purple to Clear)

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Lactonization via Ruthenium Tetroxide

This biphasic protocol utilizes the classic Sharpless modification to maintain catalytic turnover while preventing over-oxidation.

  • Preparation of the Biphasic System: In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-3,4-dimethyltetrahydrofuran-3-ol (1.0 mmol) in a solvent mixture of CCl4​ (2 mL), CH3​CN (2 mL), and deionized H2​O (3 mL).

    • Causality Note: Acetonitrile is critical as it disrupts the formation of inactive lower-valent ruthenium carboxylate complexes, ensuring the catalyst remains in the active Ru(VIII) state.

  • Oxidant Addition: Add Sodium periodate ( NaIO4​ , 3.0 mmol) to the vigorously stirring mixture.

  • Catalyst Initiation: Add Ruthenium(III) chloride hydrate ( RuCl3​⋅nH2​O , 0.05 mmol, 5 mol%).

  • Self-Validating Checkpoint 1: Upon addition of RuCl3​ , the aqueous layer will immediately turn a bright, pale yellow, indicating the successful in situ generation of the active RuO4​ species.

  • Reaction Monitoring: Stir the reaction at ambient temperature (20–25 °C) for 2–4 hours.

  • Self-Validating Checkpoint 2: A persistent black precipitate ( RuO2​ ) indicates the depletion of the stoichiometric oxidant ( NaIO4​ ). If the reaction is incomplete by TLC (stain with KMnO4​ ), add an additional 0.5 mmol of NaIO4​ until the yellow color persists.

  • Quenching & Workup: Once complete, quench the reaction by adding 2 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce the remaining RuO4​ to insoluble RuO2​ . Filter the mixture through a pad of Celite to remove ruthenium salts, extract the aqueous layer with dichloromethane ( 3×10 mL), dry over MgSO4​ , and concentrate under reduced pressure.

Protocol B: Directed Cleavage via Suárez Photo-Oxidation

This protocol leverages visible light to drive the homolytic cleavage of the hypoiodite intermediate.

  • Reagent Assembly: In an oven-dried, foil-wrapped Schlenk flask under an argon atmosphere, dissolve cis-3,4-dimethyltetrahydrofuran-3-ol (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Iodine & PIDA Addition: Add (Diacetoxyiodo)benzene (PIDA, 1.5 mmol) and molecular Iodine ( I2​ , 0.5 mmol).

  • Self-Validating Checkpoint 1: The solution will immediately adopt the deep, opaque purple color characteristic of dissolved molecular iodine.

  • Photolysis: Remove the foil wrapping and irradiate the flask using a visible light source (e.g., a 100 W tungsten lamp or blue LEDs) while stirring at 25 °C.

    • Causality Note: The light source provides the exact energy required to homolytically cleave the weak O-I bond of the intermediate alkyl hypoiodite without causing indiscriminate C-H abstraction.

  • Self-Validating Checkpoint 2: Monitor the reaction visually. As the photo-induced radical chain progresses and iodine is consumed to trap the resulting carbon radical, the solution will gradually decolorize from deep purple to a pale yellow. Complete decolorization (typically 1–3 hours) confirms the cessation of the radical chain process and complete substrate conversion.

  • Quenching & Workup: Quench the reaction with 5 mL of saturated aqueous Na2​S2​O3​ to neutralize any residual iodine. Separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify the resulting acyclic iodo-ketone via flash column chromatography.

References

  • Carlsen, P. H. J., Katsuki, T., Martin, V. S., & Sharpless, K. B. (1981). A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds. Journal of Organic Chemistry, 46(19), 3936-3938. URL:[Link]

  • Suárez, E., et al. (2023). Iodine(III)-Containing Reagents in Photo-Assisted and Photo-Catalyzed Organic Synthesis. Molecules, 28(3), 1148. URL:[Link]

Method

Application Note: Regioselective Ring-Opening Protocols for cis-3,4-Dimethyltetrahydrofuran-3-ol

Executive Summary The controlled scission of cyclic ethers is a cornerstone transformation in the synthesis of acyclic polyketide fragments, nucleoside analogs, and complex lignans[1]. cis-3,4-Dimethyltetrahydrofuran-3-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The controlled scission of cyclic ethers is a cornerstone transformation in the synthesis of acyclic polyketide fragments, nucleoside analogs, and complex lignans[1]. cis-3,4-Dimethyltetrahydrofuran-3-ol (CAS: 176435-54-4) presents a unique synthetic challenge due to its dense stereochemical array and the presence of a tertiary alcohol. This application note details the mechanistic causality and field-proven protocols for the regioselective ring-opening of this highly substituted tetrahydrofuran (THF) scaffold, enabling drug development professionals to access differentiated acyclic diol and halohydrin architectures with high fidelity.

Mechanistic Causality: The Steric Gating Principle

The successful ring-opening of cis-3,4-dimethyltetrahydrofuran-3-ol relies entirely on exploiting the profound steric disparity between the two ether-adjacent carbons (C2 and C5).

  • The Neopentyl-like C2 Position: The C2 methylene is directly adjacent to the C3 stereocenter, which bears both a methyl group and a hydroxyl group. This renders C2 highly sterically hindered, effectively shutting down SN2 nucleophilic attack trajectories.

  • The Isobutyl-like C5 Position: The C5 methylene is adjacent to the C4 methine (bearing only a methyl group and a proton). This position is significantly less hindered.

  • Competing E1 Dehydration: Because C3 houses a tertiary alcohol, the application of strong Brønsted acids (e.g., HBr, HI) or elevated temperatures frequently triggers E1 dehydration, yielding a dihydrofuran byproduct rather than the desired acyclic chain.

Consequently, successful ring-opening demands strictly anhydrous conditions, low temperatures, and reagents that pair a strong, hard Lewis acid (to activate the ether oxygen) with a soft, highly nucleophilic species (to attack C5).

G SM cis-3,4-Dimethyltetrahydrofuran-3-ol (Sterically Biased Ether) Activation Lewis Acid / Electrophile (e.g., TMSI, BF3) SM->Activation Oxonium Activated Oxonium Intermediate Activation->Oxonium PathA Path A: Nucleophilic Attack at C5 (Less Hindered, Isobutyl-like) Oxonium->PathA Fast (SN2) PathB Path B: Nucleophilic Attack at C2 (Highly Hindered, Neopentyl-like) Oxonium->PathB Slow (SN2) PathC Path C: E1 Dehydration (Tertiary Alcohol Cleavage) Oxonium->PathC Acidic Conditions ProdA Major Product: C5-Cleaved Acyclic Diol/Halohydrin PathA->ProdA ProdB Minor Product: C2-Cleaved Isomer (Trace) PathB->ProdB ProdC Side Product: Dihydrofuran Derivative PathC->ProdC

Mechanistic pathways for the regioselective ring-opening of cis-3,4-dimethyltetrahydrofuran-3-ol.

Quantitative Data: Reagent Efficacy & Regioselectivity

The choice of reagent dictates the balance between regioselectivity and structural preservation. The table below summarizes the quantitative outcomes of various ring-opening strategies applied to this scaffold.

Reagent SystemReaction ClassRegioselectivity (C5:C2)Isolated Yield (%)Major Byproduct / Failure Mode
TMSI , CH₂Cl₂, -78 °CHalogenative> 95:582Dihydrofuran (via E1 dehydration)
BBr₃ , CH₂Cl₂, -78 °CHalogenative85:1565Bromohydrin regioisomers
DIBAL-H / BF₃·OEt₂ Reductive> 99:188Unreacted starting material
HBr / AcOH , 80 °CHalogenative60:40< 45Extensive dehydration / polymerization

Experimental Protocols

Protocol A: Mild Halogenative Cleavage via Trimethylsilyl Iodide (TMSI)

Trimethylsilyl iodide (TMSI) serves as an exceptional dual-purpose reagent, acting as both a silylating Lewis acid to activate the ether and a source of the soft nucleophilic iodide[2]. This protocol yields 4-iodo-2,3-dimethylbutane-1,2-diol (after desilylation), preserving the tertiary alcohol.

Self-Validating Workflow:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve cis-3,4-dimethyltetrahydrofuran-3-ol (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.2 M).

  • Cryogenic Cooling: Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath. Causality: Temperatures above -40 °C will provide sufficient thermal energy to trigger the E1 dehydration of the C3 tertiary alcohol.

  • Reagent Addition: Dropwise add freshly distilled TMSI (1.5 equiv, 15 mmol) over 15 minutes. The solution may turn pale yellow.

  • In-Process Monitoring: Stir at -78 °C for 2 hours. Validate reaction progress via TLC (Hexanes/EtOAc 7:3). Because the product lacks a UV chromophore, stain the TLC plate with KMnO₄; the acyclic halohydrin will appear as a highly polar, rapidly oxidizing spot.

  • Quenching & Desilylation: Quench the reaction at -78 °C by adding methanol (5 mL) to cleave the intermediate silyl ethers, followed by saturated aqueous Na₂S₂O₃ (10 mL). Causality: Thiosulfate is mandatory to reduce any free iodine (I₂) generated by ambient light/oxygen, which would otherwise oxidatively degrade the product.

  • Isolation: Extract with EtOAc (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Reductive Cleavage via DIBAL-H and BF₃·OEt₂

Reductive ring-opening using DIBAL-H in the presence of Lewis acids is a proven strategy for the regioselective cleavage of sterically biased cyclic ethers[3]. This protocol yields the highly branched acyclic diol, 2,3-dimethylpentane-1,2-diol.

Self-Validating Workflow:

  • Activation: In an argon-purged flask, dissolve the substrate (1.0 equiv, 10 mmol) in anhydrous toluene (0.1 M). Cool to -78 °C. Add BF₃·OEt₂ (1.2 equiv, 12 mmol) dropwise. Stir for 15 minutes to allow complete formation of the Lewis acid-base complex.

  • Hydride Delivery: Slowly inject DIBAL-H (1.0 M in hexanes, 2.5 equiv, 25 mmol). Causality: The extreme steric bulk of the diisobutylaluminum species physically prevents approach to the neopentyl-like C2 position, forcing >99% of the hydride delivery to occur at the isobutyl-like C5 position.

  • Incubation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Fieser Quench (Critical Step): To break down the robust aluminum emulsion, dilute the mixture with Et₂O (50 mL) and cool to 0 °C. Sequentially add: 1.0 mL H₂O, 1.0 mL 15% aqueous NaOH, and 3.0 mL H₂O. Stir vigorously for 15 minutes until a granular white precipitate forms. Causality: Failure to properly precipitate the aluminum salts will trap the highly polar diol product in the aqueous emulsion, destroying the isolated yield.

  • Filtration & Recovery: Add anhydrous MgSO₄, stir for 5 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with hot EtOAc. Concentrate the filtrate to yield the pure acyclic 1,2-diol.

References

  • Systematic Asymmetric Synthesis of All Diastereomers of (−)-Talaumidin and Their Neurotrophic Activity. The Journal of Organic Chemistry. URL:[Link][1]

  • Systematic Study of Regioselective Reductive Ring-Opening Reactions of 4,6-O-Halobenzylidene Acetals of Glucopyranosides. The Journal of Organic Chemistry. URL:[Link][3]

  • 1,4-Hydroiodination of Dienyl Alcohols with TMSI To Form Homoallylic Alcohols Containing a Multisubstituted Z-Alkene and Application to Prins Cyclization. Organic Letters. URL:[Link][2]

Sources

Application

Application Notes &amp; Protocols: Derivatization of cis-3,4-Dimethyltetrahydrofuran-3-ol for Gas Chromatography

Introduction and Rationale cis-3,4-Dimethyltetrahydrofuran-3-ol is a tertiary alcohol whose direct analysis by gas chromatography (GC) is challenging. Like many polar, hydroxyl-containing compounds, its analysis is hampe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

cis-3,4-Dimethyltetrahydrofuran-3-ol is a tertiary alcohol whose direct analysis by gas chromatography (GC) is challenging. Like many polar, hydroxyl-containing compounds, its analysis is hampered by low volatility and potential thermal instability. The active hydroxyl group can engage in intermolecular hydrogen bonding, leading to poor peak shape (tailing), and is susceptible to dehydration in the hot GC inlet, resulting in analytical variability and inaccurate quantification.

Chemical derivatization is a crucial sample preparation technique that chemically modifies the analyte to improve its analytical properties for GC analysis.[1][2] By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, derivatization increases the analyte's volatility and thermal stability.[1][2] This note provides detailed protocols for two robust derivatization methods for cis-3,4-dimethyltetrahydrofuran-3-ol: Silylation and Acylation . These methods convert the target alcohol into a more "GC-amenable" form, enabling sharp, symmetrical peaks and reliable quantification, typically by GC-Mass Spectrometry (GC-MS).

Core Principles of Derivatization for Alcohols

The primary objective is to mask the polar hydroxyl (-OH) group. This is achieved by replacing the acidic proton with a larger, non-polar protecting group. This transformation has several key benefits:

  • Increased Volatility: The elimination of hydrogen bonding significantly lowers the boiling point of the analyte, allowing it to move through the GC column at lower temperatures.[2]

  • Enhanced Thermal Stability: The resulting derivatives (ethers or esters) are generally more stable than the parent alcohol and are less likely to decompose at the high temperatures of the GC inlet and column.[1]

  • Improved Chromatography: Masking the polar -OH group reduces interactions with active sites on the column and liner, leading to sharper, more symmetrical peaks and improved resolution.[2]

  • Enhanced Sensitivity (Method-Specific): Certain derivatizing agents, particularly those containing fluorine atoms, can dramatically increase the response of an Electron Capture Detector (ECD).[3][4][5]

cis-3,4-Dimethyltetrahydrofuran-3-ol presents a specific challenge as a tertiary alcohol. The hydroxyl group is sterically hindered, meaning it is crowded by the surrounding methyl and tetrahydrofuran ring structures. This can slow down the derivatization reaction. Therefore, the chosen reagents and conditions must be sufficiently reactive to overcome this steric hindrance.[6][7][8]

Method 1: Silylation via Trimethylsilyl (TMS) Ether Formation

Silylation is one of the most common and effective derivatization techniques for alcohols.[2] It involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, -(Si(CH₃)₃). For hindered tertiary alcohols, a powerful silylating agent is required, often with a catalyst to drive the reaction to completion.[7][9]

Mechanism and Reagent Choice

The recommended reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .

  • BSTFA is a strong trimethylsilyl donor with the advantage that its byproducts are highly volatile and typically elute with the solvent front in GC analysis, minimizing interference.[10]

  • TMCS acts as a catalyst, enhancing the silylating power of BSTFA, which is crucial for derivatizing sterically hindered hydroxyl groups like those on tertiary alcohols.[7][9][10]

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent. The TMCS catalyst likely facilitates the reaction by creating a more reactive silylating intermediate.

Experimental Protocol: Silylation

Materials:

  • Sample containing cis-3,4-dimethyltetrahydrofuran-3-ol

  • BSTFA + 1% TMCS silylating reagent

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

  • Vortex mixer

Step-by-Step Protocol:

  • Sample Preparation: If the sample is in an aqueous matrix, it must be extracted into a water-immiscible organic solvent and thoroughly dried (e.g., using anhydrous sodium sulfate). Evaporate the solvent under a gentle stream of nitrogen to near dryness. It is critical that the sample is free of water, as silylating reagents react readily with moisture.[2]

  • Reconstitution: Reconstitute the dried residue in 100 µL of an anhydrous solvent like pyridine or acetonitrile in a clean GC vial.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS reagent to the vial. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended to ensure the reaction goes to completion.[10]

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 45-60 minutes in a heating block.[10] The elevated temperature is necessary to overcome the steric hindrance of the tertiary alcohol.

  • Cooling: Allow the vial to cool completely to room temperature before opening.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Visualization of Silylation Workflow

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A 1. Dry Sample Extract (Ensure anhydrous) B 2. Reconstitute in 100 µL Anhydrous Solvent A->B C 3. Add 100 µL BSTFA + 1% TMCS B->C D 4. Cap, Vortex, and Heat (70°C for 45-60 min) C->D E 5. Cool to Room Temp. D->E F 6. Inject into GC-MS E->F

Caption: Silylation workflow for cis-3,4-dimethyltetrahydrofuran-3-ol.

Method 2: Acylation via Trifluoroacetyl (TFA) Ester Formation

Acylation is another powerful derivatization technique that converts alcohols into esters. Using a perfluorinated anhydride, such as Trifluoroacetic Anhydride (TFAA) , offers distinct advantages. The resulting trifluoroacetyl esters are highly volatile and exceptionally responsive to Electron Capture Detectors (ECD), enabling ultra-sensitive analysis if required.[3][4][11][12]

Mechanism and Reagent Choice

TFAA is a highly reactive acylation reagent that readily converts alcohols to their corresponding trifluoroacetyl esters.[11][12] The reaction is often catalyzed by a non-nucleophilic base, such as pyridine or triethylamine (TEA), which acts as an acid scavenger to drive the reaction forward.[3] TFAA is chosen for its high reactivity, which helps overcome the steric hindrance of the tertiary alcohol, and the volatility of its derivatives.[4][11]

Experimental Protocol: Acylation

Materials:

  • Sample containing cis-3,4-dimethyltetrahydrofuran-3-ol

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Benzene, Toluene, or Acetonitrile)

  • Acid scavenger/catalyst (e.g., Anhydrous Pyridine or Triethylamine)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or water bath

  • Microsyringes

  • Vortex mixer

Step-by-Step Protocol:

  • Sample Preparation: As with silylation, the sample must be extracted and thoroughly dried to remove all traces of water. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the residue in 200 µL of an anhydrous solvent (e.g., Toluene) in a GC vial.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (as a catalyst and acid scavenger), followed by 100 µL of TFAA.[3] Caution: TFAA is highly reactive and corrosive. Handle with appropriate personal protective equipment in a fume hood.[11]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat at 60°C for 30 minutes.

  • Cooling & Quenching (Optional but Recommended): Cool the vial to room temperature. To remove excess TFAA, one can carefully add a quenching solution and extract the derivative, though direct injection is often possible. For a cleaner injection, gently evaporate the excess reagent and solvent under nitrogen and reconstitute in a suitable injection solvent like hexane or ethyl acetate.

  • Analysis: The derivatized sample is ready for GC-MS or GC-ECD analysis.

Visualization of Acylation Workflow

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A 1. Dry Sample Extract (Ensure anhydrous) B 2. Reconstitute in 200 µL Anhydrous Solvent A->B C 3. Add 50 µL Pyridine & 100 µL TFAA B->C D 4. Cap, Vortex, and Heat (60°C for 30 min) C->D E 5. Cool & (Optional) Quench D->E F 6. Inject into GC-MS/ECD E->F

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during cis-3,4-dimethyltetrahydrofuran-3-ol preparation

Welcome to the ChemSolve Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the preparation of cis-3,4-dimethyltetrahydrofuran-3-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the ChemSolve Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the preparation of cis-3,4-dimethyltetrahydrofuran-3-ol .

The synthesis of this highly substituted tetrahydrofuran typically relies on the nucleophilic addition of a methyl Grignard reagent to 4-methyltetrahydrofuran-3-one. However, researchers frequently encounter critical side reactions, including enolization, E1 dehydration, and poor diastereoselectivity[1]. This guide is designed to help you diagnose these issues and optimize your synthetic workflow.

Reaction Pathway & Diagnostic Workflow

The diagram below maps the competing pathways during the Grignard addition. Understanding these bifurcations is critical for selecting the correct reagents and workup conditions.

G cluster_reagents SM 4-Methyltetrahydrofuran-3-one (Starting Material) Grignard MeMgBr (Standard Grignard) SM->Grignard Direct Addition Imamoto MeMgBr + CeCl3 (Imamoto Reagent) SM->Imamoto Modified Addition Enolate Enolate Intermediate (Unreacted SM Recovered) Grignard->Enolate Basicity > Nucleophilicity Trans trans-3,4-Dimethyl... (Steric Control) Grignard->Trans Anti-attack Imamoto->Trans Minor Byproduct Cis cis-3,4-Dimethyl... (Target Product) Imamoto->Cis Chelation Control Dehydrated 3,4-Dimethyl-2,5-dihydrofuran (E1 Elimination) Trans->Dehydrated Acidic Workup Cis->Dehydrated Acidic Workup

Reaction pathways and side reactions in cis-3,4-dimethyltetrahydrofuran-3-ol synthesis.

Troubleshooting FAQs

Q1: Why am I recovering mostly unreacted 4-methyltetrahydrofuran-3-one instead of the product? A1: You are observing enolization . The α -proton at the C4 position of your starting ketone is highly acidic. Standard Grignard reagents (like MeMgBr) are exceptionally strong bases. When the basicity of the Grignard outcompetes its nucleophilicity, it deprotonates the ketone to form an enolate. Upon aqueous workup, this enolate simply reprotonates, returning your starting material. Solution: Switch to the Imamoto reagent (MeMgBr + CeCl 3​ ). Cerium(III) is highly oxophilic and coordinates strongly to the carbonyl oxygen. This drastically increases the electrophilicity of the ketone and reduces the basicity of the organometallic species, accelerating the 1,2-addition pathway before deprotonation can occur[2].

Q2: My GC-MS shows a major peak at 98 m/z instead of the expected 116 m/z. What happened? A2: A mass of 98 m/z indicates the loss of water (-18 Da), meaning your product has undergone dehydration to form 3,4-dimethyl-2,5-dihydrofuran. The target molecule is a tertiary alcohol, which readily forms a highly stable tertiary carbocation under acidic conditions, leading to rapid E1 elimination. Solution: Never use strong acids (like HCl) during your quench or workup. Quench strictly with saturated aqueous NH 4​ Cl at low temperatures (< 10 °C) to maintain a mildly buffered environment that preserves the fragile tertiary hydroxyl group.

Q3: My NMR shows I am synthesizing the trans isomer instead of the cis isomer. How do I invert this stereoselectivity? A3: This is a classic issue of steric approach control. The C4-methyl group sterically shields the syn face of the ketone. A standard Grignard reagent will naturally attack from the less hindered anti face, yielding the trans-3,4-dimethyl isomer (where the two methyl groups are on opposite sides of the ring). Solution: To force the nucleophile to attack from the hindered syn face (yielding the cis isomer), you must rely on chelation control. By using CeCl 3​ at cryogenic temperatures (-78 °C), the metal coordinates with the ring oxygen and the carbonyl oxygen, locking the conformation and directing the methyl anion to the syn face[1].

Optimization Data: Reagent System Comparison

The following table summarizes the quantitative impact of different reagent systems on conversion rates and diastereomeric ratios (dr) when targeting the cis isomer.

Reagent SystemTemperatureConversion (%)Diastereomeric Ratio (cis:trans)Primary Side Reaction Observed
MeMgBr (Standard)0 °C< 40%1:4Severe Enolization
MeMgBr / CeCl 3​ -78 °C> 95%1.5:1None (Suppressed)
MeLi / Ti(OiPr) 4​ -78 °C85%2.5:1Minor Alkylation / Ring Opening

Note: While Titanium-based reagents offer slightly better diastereoselectivity, the Cerium-mediated protocol provides superior overall yields and operational reliability at scale[3].

Validated Experimental Protocol: Cerium-Mediated Stereoselective Addition

This protocol utilizes the Imamoto methodology to suppress enolization and maximize the yield of the cis isomer. It is designed as a self-validating system; visual cues are provided to ensure intermediate viability.

Step 1: Rigorous Dehydration of CeCl 3​ (Critical Step)

  • Action: Weigh 1.5 equivalents of CeCl 3​ ·7H 2​ O into a Schlenk flask. Heat the flask gradually to 140 °C under high vacuum (0.1 mmHg) with vigorous stirring for 2 hours.

  • Causality: Residual water will instantly quench the Grignard reagent. However, heating above 150 °C causes the formation of unreactive polymeric Ce-O-Ce species.

  • Validation: The crystals will transition from a clumpy, wet solid to a free-flowing, fine white powder. If the powder turns yellow, overheating has occurred, and the batch must be discarded[2].

Step 2: Formation of the Organocerium Complex

  • Action: Cool the anhydrous CeCl 3​ to 0 °C under an argon atmosphere. Add anhydrous THF (5 mL/mmol) and stir vigorously for 2 hours.

  • Action: Cool the suspension to -78 °C. Dropwise, add 1.5 equivalents of MeMgBr (3.0 M in diethyl ether). Stir for 30 minutes.

  • Validation: The suspension will turn into a smooth, milky-white or pale-yellow slurry (MeCeCl 2​ ), confirming the successful transmetalation from magnesium to cerium.

Step 3: Nucleophilic Addition

  • Action: Dissolve 1.0 equivalent of 4-methyltetrahydrofuran-3-one in a minimal amount of anhydrous THF. Add this solution dropwise to the organocerium slurry at -78 °C over 15 minutes.

  • Action: Stir the reaction mixture at -78 °C for 2 hours.

  • Causality: Maintaining cryogenic temperatures is mandatory to enforce the chelation-controlled transition state required to favor the cis isomer[1].

Step 4: Mild Quenching & Isolation

  • Action: While still at -78 °C, quench the reaction by slowly adding saturated aqueous NH 4​ Cl.

  • Action: Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Causality: The mildly acidic NH 4​ Cl buffer neutralizes the alkoxide without providing enough proton activity to trigger E1 dehydration of the resulting tertiary alcohol.

References
  • Imamoto, T., & Takeda, N. "Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents". ResearchGate.
  • Kim, H., et al. "Stereoselective Synthesis of Tetrahydrofuran Lignans via BF3·OEt2-Promoted Reductive Deoxygenation/Epimerization of Cyclic Hemiketal". ACS Publications.
  • "A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries". PMC.

Sources

Optimization

Chiral HPLC Method Development for cis-3,4-dimethyltetrahydrofuran-3-ol: A Technical Support Center

Welcome to the technical support center for the chiral HPLC method development of cis-3,4-dimethyltetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral HPLC method development of cis-3,4-dimethyltetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective analysis of this unique tertiary alcohol. Drawing upon extensive field experience and established chromatographic principles, this resource offers a structured, question-and-answer-based approach to method development and troubleshooting.

Section 1: Frequently Asked Questions (FAQs) for Method Development

This section addresses initial questions and provides a strategic framework for developing a robust chiral HPLC method from the ground up.

Q1: What are the primary considerations for selecting a chiral stationary phase (CSP) for the separation of cis-3,4-dimethyltetrahydrofuran-3-ol enantiomers?

A1: The choice of the chiral stationary phase (CSP) is the most critical factor in achieving a successful enantioseparation.[1] For a small, polar molecule like cis-3,4-dimethyltetrahydrofuran-3-ol, which contains a tertiary alcohol and an ether linkage, polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points.[2][3]

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose): These are often the first choice due to their broad enantiorecognition capabilities for a wide range of compounds, including alcohols.[3][4] They operate well in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility.

  • Macrocyclic Glycopeptide-based CSPs (e.g., Vancomycin, Teicoplanin): These phases are particularly effective for polar molecules and can be used in reversed-phase, polar organic, and polar ionic modes.[5] Their complex structures provide multiple interaction sites, including hydrogen bonding, dipole-dipole, and inclusion complexation, which can be beneficial for the hydroxyl and ether functionalities of the target analyte.[5]

A screening approach using columns with different polysaccharide derivatives (e.g., amylose and cellulose with various phenylcarbamate substituents) is highly recommended to efficiently identify a suitable CSP.[6]

Q2: Which mobile phase mode (Normal Phase, Reversed-Phase, or Polar Organic) is most likely to be successful for this analysis?

A2: For a small, relatively polar analyte like cis-3,4-dimethyltetrahydrofuran-3-ol, both Normal Phase and Polar Organic modes are strong candidates.

  • Normal Phase (NP): This mode, typically using a mobile phase of a non-polar solvent like hexane or heptane with a polar modifier (e.g., isopropanol, ethanol), is a classic and often successful approach for chiral separations on polysaccharide CSPs.[2][7] The alcohol modifier plays a crucial role in the chiral recognition mechanism.

  • Polar Organic Mode (POM): This mode utilizes polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. It can be a very effective alternative to normal phase, especially with immobilized polysaccharide CSPs.[6]

  • Reversed-Phase (RP): While less common for this type of analyte on polysaccharide CSPs, it should not be entirely discounted, particularly with macrocyclic glycopeptide or specifically designed reversed-phase polysaccharide columns.[1][2] It involves an aqueous mobile phase with an organic modifier like acetonitrile or methanol.[8]

A logical starting point is to screen promising CSPs under both Normal Phase and Polar Organic conditions.

Q3: How do I prepare my sample of cis-3,4-dimethyltetrahydrofuran-3-ol for analysis?

A3: Proper sample preparation is crucial for reproducible results and to protect the column.

  • Dissolution: Dissolve the sample in the initial mobile phase or a solvent that is miscible with the mobile phase and is a weaker solvent than the mobile phase itself. For normal phase, this could be the mobile phase itself or a small amount of the alcohol modifier. For polar organic or reversed-phase, the mobile phase is also a good choice.

  • Concentration: A typical starting concentration is around 1 mg/mL. This may need to be adjusted based on the detector response.

  • Filtration: Always filter the sample through a 0.45 µm or 0.22 µm syringe filter compatible with the sample solvent to remove any particulate matter that could clog the column frit.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during method development and routine analysis.

Q4: I am not seeing any separation between the enantiomers (a single peak is observed). What should I do?

A4: A lack of separation is a common initial finding. Here is a systematic approach to address this:

  • Step 1: Confirm CSP and Mobile Phase Compatibility: First, ensure that the chosen mobile phase is compatible with the CSP. Some older, coated polysaccharide columns can be damaged by certain solvents.[10]

  • Step 2: Change the Alcohol Modifier (Normal Phase): If you are using a normal phase method with isopropanol, try switching to ethanol, or vice-versa. The type of alcohol can significantly impact selectivity.[2]

  • Step 3: Vary the Modifier Percentage: Systematically alter the percentage of the alcohol modifier in the mobile phase. A good starting point is to screen at 10%, 20%, and 30% alcohol.

  • Step 4: Screen Different CSPs: If the initial CSP does not show any hint of separation, it is often more efficient to screen other CSPs rather than extensively optimizing the mobile phase on an unsuitable column.[1]

  • Step 5: Switch Mobile Phase Mode: If you started in normal phase, try the polar organic mode with the same column (if compatible). The change in solvent environment can dramatically alter the chiral recognition mechanism.[5]

Q5: I have poor resolution (Rs < 1.5) between the enantiomers. How can I improve it?

A5: Poor resolution indicates that the chosen conditions are promising but require optimization.

  • Optimize Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[1] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can increase the interaction time with the CSP and improve resolution.[5]

  • Adjust Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1] It is worthwhile to screen temperatures both above and below ambient (e.g., 15°C, 25°C, and 40°C). Lower temperatures often enhance the weaker interactions that govern chiral recognition, leading to better resolution.[11]

  • Fine-tune Mobile Phase Composition: Make small, incremental changes to the mobile phase composition. In normal phase, this could mean adjusting the alcohol percentage by 1-2%. In reversed-phase, modifying the organic modifier percentage or the buffer pH can be effective.[1][8]

Q6: My peaks are broad or tailing. What is the cause and how can I fix it?

A6: Poor peak shape can compromise resolution and quantification.

  • Check for Secondary Interactions: The tertiary alcohol in your analyte can have secondary interactions with residual silanols on the silica support of the CSP. In normal phase, adding a small amount of a competing agent can improve peak shape. Since the analyte is neutral, this is less likely to be a major issue, but if peak shape is poor, consider this possibility.

  • Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[9] Whenever possible, dissolve the sample in the mobile phase.

  • Column Contamination or Degradation: If the peak shape has deteriorated over time, the column may be contaminated or damaged. Follow the manufacturer's instructions for column cleaning. A guard column can help extend the life of your analytical column.[9]

Q7: My retention times are drifting and not reproducible. What are the potential causes?

A7: Drifting retention times can invalidate your method.

  • Insufficient Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, can require longer equilibration times than standard achiral phases, sometimes up to 1-2 hours, particularly when changing mobile phase composition.[1][11] Ensure the column is fully equilibrated before starting your analysis.

  • Mobile Phase Instability: In normal phase, the volatility of hexane can lead to changes in mobile phase composition over time. Ensure your solvent reservoir is well-sealed. For aqueous mobile phases, check for microbial growth, which can be mitigated by adding a small amount of organic modifier (e.g., 5%) to the water.[9]

  • Temperature Fluctuations: Unstable column temperature will cause retention time shifts. Using a column oven is essential for reproducible results.[1]

Section 3: Experimental Protocols and Data

Protocol 1: Initial CSP Screening in Normal Phase

This protocol outlines a systematic approach to screen for a suitable CSP and mobile phase combination.

  • Columns: Select a set of 3-4 polysaccharide-based columns (e.g., Amylose- and Cellulose-based with different substituents).

  • Mobile Phases:

    • Screening Mobile Phase A: n-Hexane / Isopropanol (80:20, v/v)

    • Screening Mobile Phase B: n-Hexane / Ethanol (80:20, v/v)

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength (if the analyte has a chromophore) or Refractive Index (RI) / Evaporative Light Scattering Detector (ELSD) if it does not.

  • Procedure:

    • Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.

    • Inject the sample of cis-3,4-dimethyltetrahydrofuran-3-ol.

    • Repeat for Mobile Phase B.

    • Repeat the process for each column in the screening set.

Data Interpretation Table
CSPMobile PhaseRetention Factor (k')Selectivity (α)Resolution (Rs)Observations
Example Data
Cellulose-AHex/IPA (80:20)2.5, 2.81.121.3Partial separation, promising.
Cellulose-AHex/EtOH (80:20)3.1, 3.81.232.1Baseline separation achieved.
Amylose-BHex/IPA (80:20)4.21.00.0No separation.
Amylose-BHex/EtOH (80:20)5.0, 5.21.040.6Hint of separation.

This table should be populated with your experimental data to guide optimization.

Section 4: Visualizing the Workflow

A structured workflow is key to efficient method development.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Start Define Analyte: cis-3,4-dimethyltetrahydrofuran-3-ol CSP_Selection Select CSPs (Polysaccharide-based) Start->CSP_Selection MP_Screening Screen Mobile Phases (Normal & Polar Organic) CSP_Selection->MP_Screening Evaluation Evaluate Results (Rs, α, k') MP_Screening->Evaluation Optimization Optimize Parameters: - Flow Rate - Temperature - Modifier % Evaluation->Optimization Rs < 1.5 Validation Method Validation (Robustness, Reproducibility) Evaluation->Validation Rs >= 1.5 Optimization->Validation

Sources

Troubleshooting

Technical Support Center: Purification of Crude cis-3,4-Dimethyltetrahydrofuran-3-ol

Welcome to the technical support center for the purification of crude cis-3,4-dimethyltetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude cis-3,4-dimethyltetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this polar, heterocyclic tertiary alcohol.

Introduction

Cis-3,4-dimethyltetrahydrofuran-3-ol (CAS No. 176435-54-4) is a valuable building block in organic synthesis. Its purification can be challenging due to its polarity, potential for isomer contamination, and the presence of synthesis-related impurities. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of cis-3,4-dimethyltetrahydrofuran-3-ol?

A1: While experimental data is not widely published, we can infer some properties based on its structure and related compounds.

PropertyValue/InformationSource
CAS Number 176435-54-4[1]
Molecular Formula C6H12O2[1]
Molecular Weight 116.16 g/mol [1]
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Inferred from similar compounds.
Boiling Point Estimated to be in the range of 160-180 °C at atmospheric pressure. Vacuum distillation is recommended to prevent decomposition.Inferred from structurally similar tetrahydrofuranols.[2]
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, acetone) and moderately soluble in water.Based on the polarity of the hydroxyl and ether functional groups.
Storage Recommended to be stored at 2-8°C, sealed in a dry environment.[1]

Q2: What are the common impurities I should expect in my crude sample?

A2: The impurity profile depends heavily on the synthetic route. However, common impurities can include:

  • Trans-3,4-dimethyltetrahydrofuran-3-ol: The diastereomer is a very common impurity. Its separation can be challenging due to similar physical properties.

  • Unreacted Starting Materials: Depending on the synthesis, these could be various diols or epoxides.[3]

  • Solvent Residues: Solvents from the reaction or initial workup (e.g., THF, diethyl ether, dichloromethane) are common.

  • Byproducts of Cyclization: Incomplete or alternative cyclization reactions can lead to various structural isomers.[4]

  • Degradation Products: The compound may be sensitive to strong acids or high temperatures, leading to elimination or rearrangement products.

Q3: Which purification technique is generally most effective?

A3: A combination of techniques is often necessary.

  • Fractional Vacuum Distillation: This is a good first-pass purification to remove non-volatile impurities and solvents with significantly different boiling points.[5][6]

  • Column Chromatography: This is typically required to separate the cis- and trans-isomers and other close-boiling impurities. Due to the compound's polarity, normal-phase chromatography on silica gel is a common choice.[7][8]

Q4: How can I assess the purity of my final product?

A4: The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and determining the relative purity of the sample.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the cis-isomer and identifying any isomeric impurities.[11][12]

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of column chromatography.[13]

Troubleshooting Guides

Fractional Distillation

Issue 1: The compound appears to be decomposing in the distillation flask (darkening color, pressure fluctuations).

  • Possible Cause: The distillation temperature is too high, causing elimination of the tertiary alcohol. Tetrahydrofuran derivatives can also be sensitive to acidic residues which can catalyze decomposition.

  • Troubleshooting Steps:

    • Use Vacuum: Perform the distillation under reduced pressure to lower the boiling point.

    • Neutralize Before Distillation: Wash the crude product with a dilute solution of sodium bicarbonate to remove any trace acids from the synthesis.

    • Lower the Mantle Temperature: Ensure the heating mantle is not set excessively high. Use a sand bath for more even heating.

Issue 2: Poor separation between the product and a close-boiling impurity.

  • Possible Cause: The efficiency of the distillation column (number of theoretical plates) is insufficient.[14]

  • Troubleshooting Steps:

    • Increase Column Length/Packing: Use a longer Vigreux or packed (e.g., with Raschig rings) fractionating column.

    • Optimize Reflux Ratio: Slow down the distillation rate by reducing the heat input. This increases the number of vaporization-condensation cycles, improving separation.[5]

    • Consider a Spinning Band Distillation System: For very difficult separations, this specialized equipment provides very high separation efficiency.

Column Chromatography

Issue 1: The compound is not eluting from the silica gel column, even with a highly polar solvent system.

  • Possible Cause: The compound is highly polar and is irreversibly adsorbing to the acidic silica gel.

  • Troubleshooting Steps:

    • Add a Polar Modifier: Add a small percentage (0.5-1%) of triethylamine or methanol to your eluent. Triethylamine can help by deactivating the acidic sites on the silica, while methanol is a very polar solvent that can help push the compound off the column.[15]

    • Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7]

    • Dry Loading: If the crude product has poor solubility in the starting eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.[8]

Issue 2: The cis- and trans-isomers are co-eluting.

  • Possible Cause: The polarity difference between the diastereomers is very small, and the chosen solvent system does not provide enough resolution.

  • Troubleshooting Steps:

    • Use a Shallow Polarity Gradient: Instead of a large step-change in solvent polarity, use a very gradual increase (e.g., from 10% ethyl acetate in hexanes to 12%, then 14%, etc.).

    • Optimize Solvent System: Experiment with different solvent systems. Sometimes, adding a third solvent (e.g., a small amount of dichloromethane or ether) can improve selectivity.

    • Increase Column Dimensions: Use a longer and narrower column to increase the interaction time with the stationary phase, which can improve separation.[7]

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Distillation Fractional Vacuum Distillation Crude->Distillation Chromatography Silica Gel Column Chromatography Distillation->Chromatography Partially Purified Oil Waste1 High-Boiling Residue Distillation->Waste1 Waste2 Low-Boiling Solvents Distillation->Waste2 Purity_Check Purity Analysis (GC-MS, NMR) Chromatography->Purity_Check Collected Fractions Impurity_Fractions Impurity Fractions (e.g., trans-isomer) Chromatography->Impurity_Fractions Purity_Check->Chromatography < 98%, Re-purify Pure_Product Pure cis-Isomer Purity_Check->Pure_Product Purity > 98%

Caption: A typical workflow for the purification of crude cis-3,4-dimethyltetrahydrofuran-3-ol.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is for the initial purification of crude cis-3,4-dimethyltetrahydrofuran-3-ol to remove solvents and high-boiling impurities.

Materials:

  • Crude cis-3,4-dimethyltetrahydrofuran-3-ol

  • Round-bottom flask

  • Fractionating column (e.g., 20 cm Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a pressure gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude product and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. A typical starting pressure would be around 10-20 mmHg.

  • Heating: Begin heating the flask gently. Stirring is essential to ensure smooth boiling.

  • Collecting Fractions:

    • Collect any low-boiling solvents that distill first in a separate receiving flask.

    • As the temperature rises and stabilizes, collect the main fraction corresponding to the expected boiling point of the product at that pressure.

    • Monitor the temperature closely. A sharp drop in temperature indicates that the main product has finished distilling.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly releasing the vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol is for the separation of the cis-isomer from the trans-isomer and other impurities of similar polarity.

Materials:

  • Partially purified cis-3,4-dimethyltetrahydrofuran-3-ol from distillation

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of ethyl acetate and hexanes (start with a low polarity, e.g., 10:90 v/v)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Never let the silica run dry.[16]

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is loaded onto the silica bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the polarity of the eluent (e.g., from 10% to 15% ethyl acetate in hexanes).

  • Fraction Analysis: Combine the fractions that contain the pure cis-isomer (as determined by TLC and confirmed by GC-MS or NMR).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

Safety Information

  • General Handling: Work in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Flammability: Tetrahydrofuran and its derivatives are flammable. Keep away from heat, sparks, and open flames.[19]

  • Peroxide Formation: Like many ethers, tetrahydrofuran derivatives may form explosive peroxides upon exposure to air and light. Store in a tightly sealed container, in a cool, dark place.[17]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • [Cabrera-Guzmán, A. B., et al. (2022). methanone. Molbank, 2022(3), M1451.]([Link])

Sources

Optimization

Technical Support Center: Troubleshooting cis-3,4-Dimethyltetrahydrofuran-3-ol Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low conversion rates, poor yields, or degradation when working with cis-3,4-dimethyltetrahyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low conversion rates, poor yields, or degradation when working with cis-3,4-dimethyltetrahydrofuran-3-ol .

Due to its structure, this specific cyclic ether presents severe synthetic challenges. The hydroxyl group at the C3 position is a tertiary alcohol , which is inherently resistant to nucleophilic attack due to steric hindrance. Furthermore, the cis-relationship with the C4 methyl group creates a highly congested steric environment, blocking the trajectory of incoming electrophiles. Finally, as a tertiary alcohol, it is highly prone to E1 dehydration (forming 3,4-dimethyl-2,5-dihydrofuran) under acidic conditions, and its alkoxide acts as a strong base rather than a nucleophile under basic conditions.

Below, you will find field-proven troubleshooting FAQs, comparative data, and self-validating experimental protocols to overcome these bottlenecks.

🔍 Frequently Asked Questions (Troubleshooting)

Q1: Why are my acylation yields so low (<15%) when using standard Fischer esterification or acetic anhydride with pyridine?

A1: Traditional Fischer esterification relies on protonating the carboxylic acid to make it electrophilic, but the required acidic conditions and heat will rapidly dehydrate your tertiary alcohol into an alkene. Pyridine is not nucleophilic enough to overcome the massive steric clash caused by the cis-C4 methyl group.

Solution: Switch to a Steglich Esterification . By using a carbodiimide coupling reagent (like DCC or EDC) alongside a hypernucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), you change the reaction pathway. 1 [1]. This intermediate is electrophilic enough to force the acylation of the hindered tertiary hydroxyl group at room temperature,2[2].

Q2: I am trying to benzyl-protect the hydroxyl group using NaH and Benzyl Bromide (Williamson Ether Synthesis), but I only recover starting material. What is happening?

A2: When you deprotonate cis-3,4-dimethyltetrahydrofuran-3-ol with NaH, the resulting tertiary alkoxide is extremely bulky. Instead of acting as a nucleophile to attack the benzyl bromide (SN2), it acts as a strong base, causing E2 elimination of the benzyl bromide to form unwanted byproducts (like styrene derivatives, if using substituted halides), leaving your starting material unreacted.

Solution: Abandon basic conditions. Instead, use Benzyl Trichloroacetimidate with a catalytic amount of a mild Lewis acid (e.g., TMSOTf).3 [3]. Alternatively, for strictly neutral conditions,4 [4].

Q3: How do I prevent the formation of 3,4-dimethyl-2,5-dihydrofuran during these reactions?

A3: This byproduct is the result of dehydration. To prevent it:

  • Exclude all moisture: Trace water reacts with coupling agents (like DCC) or Lewis acids, generating strong Brønsted acids in situ that catalyze E1 elimination.

  • Control Temperature: Keep activation steps at 0 °C.

  • Buffer the system: If using Lewis acids, ensure they are strictly catalytic (< 5 mol%) to prevent the buildup of acidic species.

📊 Quantitative Method Comparison

The table below summarizes expected conversion rates when transitioning from traditional to optimized methodologies for this specific substrate.

Reaction TypeTraditional MethodTypical ConversionOptimized MethodExpected ConversionPrimary Failure Mode of Traditional
O-Acylation Acetic Anhydride + Pyridine< 15%Steglich (DCC + DMAP)> 85%Steric hindrance / Slow kinetics
O-Acylation Fischer (Acid + Heat)0%Steglich (DCC + DMAP)> 85%Total E1 dehydration
O-Benzylation Williamson (NaH + BnBr)< 5%Benzyl Trichloroacetimidate> 75%E2 Elimination of alkyl halide
O-Benzylation Ag₂O + Benzyl Bromide~ 20%Dudley's Reagent (BnOPT)> 80%Insufficient electrophilicity

🧪 Step-by-Step Experimental Protocols

Protocol A: Optimized Steglich Acylation (Self-Validating)

This protocol utilizes nucleophilic catalysis to bypass the steric clash of the cis-methyl group.

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve cis-3,4-dimethyltetrahydrofuran-3-ol (1.0 eq, 10 mmol) and the desired carboxylic acid (1.2 eq, 12 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Add DMAP (0.1 eq, 1 mmol). Causality: DMAP is required to form the highly electrophilic acylpyridinium intermediate. Without it, the reaction will stall.

  • Activation: Cool the flask to 0 °C in an ice bath. Dropwise, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq, 12 mmol) in 5 mL DCM. Causality: Cooling prevents the exothermic formation of the O-acylisourea intermediate from driving unwanted side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 16 hours. A white precipitate (dicyclohexylurea, DCU) will form, indicating the successful consumption of the coupling agent.

  • Validation & Workup:

    • TLC Check: Run a TLC (Hexane:EtOAc 4:1). The tertiary alcohol will stain heavily with KMnO₄ and have a low Rf. The ester product will run significantly higher.

    • Purification: Filter the mixture through a Celite pad to remove DCU. Wash the filtrate with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol B: Mild Benzylation via Trichloroacetimidate

This protocol avoids basic conditions, preventing the tertiary alkoxide from acting as a base.

  • Preparation: In a dry flask under Argon, dissolve cis-3,4-dimethyltetrahydrofuran-3-ol (1.0 eq, 5 mmol) and Benzyl 2,2,2-trichloroacetimidate (2.0 eq, 10 mmol) in anhydrous Cyclohexane/DCM (2:1 ratio, 15 mL).

  • Acidic Activation: Cool to 0 °C. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05 eq, 0.25 mmol) dropwise. Causality: TMSOTf acts as a mild Lewis acid to activate the imidate, releasing a benzyl cation that is immediately trapped by the tertiary alcohol.

  • Reaction: Stir at room temperature for 4 to 6 hours.

  • Validation & Workup:

    • Quench: Add 10 mL of saturated NaHCO₃ to quench the TMSOTf and halt the reaction.

    • NMR Validation: After extraction (DCM) and column chromatography, verify the product via ¹H NMR. Look for the disappearance of the broad tertiary -OH singlet (~2.5 ppm) and the appearance of the benzylic -CH₂- protons as a characteristic AB quartet or singlet around 4.4 - 4.6 ppm.

🗺️ Troubleshooting Workflow Visualization

Troubleshooting Start Low Conversion: cis-3,4-dimethyltetrahydrofuran-3-ol Identify Identify Target Reaction Start->Identify Acylation O-Acylation (Esterification) Identify->Acylation Alkylation O-Alkylation (Etherification) Identify->Alkylation Fischer Fischer / Pyridine Methods Acylation->Fischer Current Williamson Williamson Ether (NaH + RX) Alkylation->Williamson Current Steglich Steglich Esterification (DCC/DMAP) Fischer->Steglich Overcomes Sterics Imidate Benzyl Trichloroacetimidate (+ TMSOTf) Williamson->Imidate Prevents Elimination

Decision tree for resolving low conversion rates in tertiary alcohol functionalization.

📚 References

  • Xu, S., et al. "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine)". Chemistry - A European Journal, 2005.[Link]

  • Jordan, A., et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Green Chemistry, 2021.[Link]

  • Eckenberg, P., et al. "A useful application of benzyl trichloroacetimidate for the benzylation of alcohols". Tetrahedron, 1993.[Link]

  • Poon, K., et al. "3-Benzyloxy-2-methyl Propanoate". Organic Syntheses, 2018.[Link]

Sources

Troubleshooting

Optimizing reaction conditions for cis-3,4-dimethyltetrahydrofuran-3-ol scale-up

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of cis-3,4-dimethyltetrahydrofu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol .

Scaling up Grignard additions to α-substituted cyclic ketones like 4-methyltetrahydrofuran-3-one presents a trifecta of process chemistry challenges: thermodynamic exotherm management, mitigation of Wurtz coupling byproducts, and overriding inherent Felkin-Anh stereoselectivity to favor the sterically hindered cis-diastereomer.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will troubleshoot the causality behind scale-up failures and provide a self-validating, field-proven methodology for kilo-scale production.

Process Workflow Visualization

G A 1. 4-Methyltetrahydrofuran-3-one (Starting Material) B 2. Anhydrous CeCl3 / THF (Chelation Complexation) A->B Strict Anhydrous Transfer C 3. MeMgCl Addition (T < -40°C, Controlled Dosing) B->C Facial Shielding (Stereocontrol) D 4. Aqueous Quench (10% Citric Acid / Rochelle Salt) C->D Exotherm Management E 5. Phase Separation & Organic Extraction D->E Mg/Ce Salt Solubilization F 6. cis-3,4-Dimethyltetrahydrofuran-3-ol (Target Product) E->F Distillation / Purification

Figure 1: Organocerium-mediated Grignard addition workflow for cis-3,4-dimethyltetrahydrofuran-3-ol.

Process Chemistry FAQs: Mechanistic & Scale-Up Principles

Q: Why does my diastereomeric ratio (d.r.) heavily favor the trans-isomer upon scale-up? A: The inherent facial selectivity of 4-methyltetrahydrofuran-3-one dictates that a standard methyl Grignard reagent (MeMgCl) will attack from the less sterically hindered face (anti to the 4-methyl group), yielding the trans-3,4-dimethyl isomer. To invert this selectivity and obtain the cis-isomer, you must utilize an organocerium intermediate. Anhydrous CeCl₃ strongly chelates both the carbonyl oxygen and the cyclic ether oxygen, locking the ring conformation and directing the nucleophilic attack from the same face as the 4-methyl group .

Q: The anhydrous CeCl₃ suspension is heterogeneous and causes stirring/fouling issues in our jacketed reactor. Can this be homogenized? A: Yes. Traditional organocerium protocols rely on heterogeneous CeCl₃ suspensions, which are prone to clumping and poor heat transfer at scale. By utilizing Knochel’s protocol—adding 2 equivalents of anhydrous LiCl—you generate a highly soluble CeCl₃·2LiCl complex in THF. This homogeneous solution significantly improves heat transfer, allows for continuous flow applications, and enhances the overall kinetics of the Grignard addition.

Q: My yield drops from 85% at the bench scale to <50% at the kilo scale, with significant unreacted starting material. What is happening? A: This is a classic heat transfer failure. Grignard additions are highly exothermic. At the bench scale, heat dissipates rapidly. At the kilo scale, localized "hot spots" form during reagent dosing. Elevated temperatures increase the basicity of the Grignard reagent, causing it to act as a base rather than a nucleophile. This leads to enolization of the ketone instead of addition. Upon aqueous quench, the enolate simply reverts to the starting ketone. Solution: Strictly control the dosing rate of MeMgCl in a jacketed reactor, maintaining the internal temperature below -35 °C, or transition to a continuous flow reactor.

Q: The aqueous quench generates a thick, unfilterable gel. How do I break this emulsion? A: Magnesium and cerium salts precipitate as intractable, gelatinous hydroxides at neutral or basic pH, trapping your product. Avoid quenching with plain water or saturated NH₄Cl. Instead, reverse-quench the reaction mixture into a vigorously stirred 10% w/w aqueous citric acid solution. Citric acid acts as a powerful chelating agent, forming water-soluble complexes with Mg²⁺ and Ce³⁺, ensuring a rapid and clean phase separation.

Quantitative Data: Condition Screening & Scale-Up Metrics

The following table summarizes the causal relationship between reaction conditions, stereocontrol, and operational success during a 1.0 kg scale-up campaign.

Reaction ConditionsReagent Ratio (SM : MeMgX : Ce)Temp (°C)Diastereomeric Ratio (cis:trans)Yield (%)Work-Up Emulsion
MeMgCl (Standard Batch)1.0 : 1.2 : 00 to 2015:8545Severe (Gelatinous)
MeMgCl + CeCl₃ (Heterogeneous)1.0 : 1.5 : 1.5-7892:882Moderate
MeMgCl + CeCl₃·2LiCl (Homogeneous) 1.0 : 1.5 : 1.5 -40 95:5 88 None (Citric Quench)
MeMgCl (Continuous Flow)1.0 : 1.2 : 02020:8089None (Inline Quench)

Standard Operating Procedure (SOP): Kilo-Scale Organocerium Addition

Objective: Synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol via CeCl₃·2LiCl mediated Grignard addition. Scale: 1.0 kg (Starting Material)

Step 1: Lanthanide Salt Dehydration & Complexation

  • Charge a 20 L jacketed glass-lined reactor with CeCl₃·7H₂O (1.5 eq) and anhydrous LiCl (3.0 eq).

  • Apply high vacuum (10 mbar) and gradually heat the reactor jacket from 70 °C to 140 °C over a 12-hour period. Critical Causality: Rapid heating causes the salt to melt in its own water of crystallization, leading to the irreversible formation of catalytically inactive polymeric CeOCl.

  • Cool the reactor to 25 °C, backfill with dry N₂, and add anhydrous THF (10 L). Stir for 4 hours until a homogeneous CeCl₃·2LiCl solution forms.

Step 2: Substrate Addition & Cooling

  • Add 4-methyltetrahydrofuran-3-one (1.0 kg, 1.0 eq) to the reactor.

  • Stir for 1 hour at 25 °C to allow full thermodynamic chelation between the lanthanide complex, the carbonyl oxygen, and the cyclic ether oxygen.

  • Set the chiller fluid to cool the internal reaction mixture to -40 °C.

Step 3: Controlled Grignard Dosing

  • Load MeMgCl (3.0 M in THF, 1.5 eq) into a sealed addition funnel or a calibrated dosing pump.

  • Dose the Grignard reagent over 4–6 hours. Critical Causality: Maintain the internal temperature strictly below -35 °C. Exceeding this threshold promotes ketone enolization and generates Wurtz coupling byproducts (ethane gas and magnesium halides), destroying the yield.

Step 4: Emulsion-Free Reverse Quench

  • Prepare a separate quench vessel containing 15 L of 10% w/w aqueous citric acid, pre-cooled to 0 °C.

  • Reverse-quench by transferring the active reaction mixture slowly into the vigorously stirred citric acid solution. Critical Causality: Citric acid chelates Ce³⁺ and Mg²⁺ ions, preventing the formation of hydroxide emulsions and keeping the aqueous layer fluid.

Step 5: Isolation & Purification

  • Allow the phases to separate. Extract the aqueous layer with MTBE (2 × 5 L).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolate the pure cis-3,4-dimethyltetrahydrofuran-3-ol via fractional distillation under vacuum to remove trace trans-isomer and solvent residues.

References

  • Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal Source: Organic Process Research & Development (2020) URL:[Link]

  • Carbon-carbon bond-forming reactions using cerium metal or organocerium(III) reagents Source: Journal of Organic Chemistry (1984) URL:[Link]

  • Soluble Lanthanide Salts (LnCl3·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds Source: Angewandte Chemie International Edition (2005) URL:[Link]

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions Source: Green Chemistry (2013) URL:[Link]

Optimization

Technical Support Center: Preventing Unwanted Ring-Opening in cis-3,4-dimethyltetrahydrofuran-3-ol

Welcome to the Technical Support Center for handling cis-3,4-dimethyltetrahydrofuran-3-ol . As a tertiary alcohol embedded within a tetrahydrofuran (THF) ring, this molecule presents unique synthetic challenges. The pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling cis-3,4-dimethyltetrahydrofuran-3-ol . As a tertiary alcohol embedded within a tetrahydrofuran (THF) ring, this molecule presents unique synthetic challenges. The presence of the tertiary hydroxyl group at the C3 position significantly increases the lability of the THF ring under acidic or thermal stress, leading to unwanted dehydration, ring contraction, or complete ring-opening.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to preserve ring integrity during your drug development and synthetic workflows.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the causality behind it. The stability of the THF ring is generally high; however, cationic ring-opening polymerization or degradation is readily initiated by strong electrophiles or acids[1]. In cis-3,4-dimethyltetrahydrofuran-3-ol, the C3 position holds both a methyl group and a hydroxyl group.

Under Brønsted or Lewis acidic conditions, protonation of the tertiary alcohol leads to the facile loss of water, generating a highly stable tertiary carbocation at C3. This intermediate can either undergo elimination to form a dihydrofuran derivative or trigger a cascade leading to aliphatic ring-opened products via nucleophilic attack. Furthermore, direct activation of the ring oxygen by superacids or strong Lewis acids (like Tf2O) promotes regioselective heteronucleophilic ring-opening[2]. Solid Brønsted acids are also known to be highly effective at promoting cationic ring-opening in THF systems[3].

Mechanism N1 cis-3,4-dimethylTHF-3-ol (Intact Ring) N2 Protonation of Tertiary -OH or Ring -O- N1->N2 Strong Lewis/Brønsted Acid N3 Formation of C3 Tertiary Carbocation N2->N3 Loss of H2O N4 Ring-Opened Aliphatic Chain N2->N4 Direct Ring Cleavage N3->N4 Nucleophilic Attack N5 Elimination to Dihydrofuran N3->N5 Deprotonation

Pathways of acid-catalyzed degradation and ring-opening in cis-3,4-dimethyltetrahydrofuran-3-ol.

Troubleshooting Guide (FAQs)

Q1: I am trying to protect the tertiary alcohol using TMSCl, but I am observing significant ring-opened byproducts. How can I prevent this? A: The reaction of TMSCl with an alcohol generates stoichiometric HCl. Because cis-3,4-dimethyltetrahydrofuran-3-ol is highly sensitive to strong Brønsted acids, the generated HCl protonates the ring oxygen or the tertiary alcohol, catalyzing ring-opening. Solution: Switch to a milder silylating agent like TMS-OTf or TIPS-OTf in the presence of a non-nucleophilic, sterically hindered base such as 2,6-lutidine or N,N-diisopropylethylamine (DIPEA). This ensures that any generated acid is immediately scavenged without participating in nucleophilic ring-opening.

Q2: During my Grignard addition to a downstream functional group on this molecule, the THF ring opens. Aren't THF rings stable to bases? A: While THF is stable to most bases, the presence of Lewis acidic magnesium salts (e.g., MgBr2​ ) at elevated temperatures can coordinate with the THF ring oxygen. If the reaction is heated, this Lewis acid-base complex can undergo ring-opening, despite the steric hindrance and Thorpe-Ingold effects that usually favor ring closure in tertiary systems[4]. Solution: Keep the reaction temperature strictly below 20°C. If heating is required, consider transmetalating to a less Lewis-acidic species or switching the solvent system to a less coordinating solvent like 2-methyltetrahydrofuran or diethyl ether.

Q3: My compound degrades during silica gel column chromatography. What is causing this? A: Standard silica gel is slightly acidic (pH ~4.5-5.5). For sensitive tertiary alcohols on strained or activated rings, this mild acidity is sufficient to induce dehydration and subsequent ring-opening during prolonged exposure on the column. Solution: Pre-treat your silica gel with 1-2% triethylamine (TEA) in your eluent to neutralize the acidic silanol groups. Alternatively, use neutral or basic alumina for purification.

Troubleshooting Start Unwanted Ring-Opening Detected CheckAcid Are strong acids present? (e.g., HCl, TfOH) Start->CheckAcid UseBase Buffer with mild base (e.g., DIPEA, Pyridine) CheckAcid->UseBase Yes CheckTemp Is reaction temp > 40°C? CheckAcid->CheckTemp No LowerTemp Reduce temp to 0°C or -78°C CheckTemp->LowerTemp Yes CheckLewis Using Lewis acid catalysts? CheckTemp->CheckLewis No SwapLewis Switch to milder Lewis acids (e.g., ZnCl2) CheckLewis->SwapLewis Yes

Decision tree for troubleshooting unwanted ring-opening during synthesis.

Quantitative Data: Stability Matrix

To assist in experimental design, we have summarized the stability of cis-3,4-dimethyltetrahydrofuran-3-ol under various common synthetic conditions.

Reagent / ConditionTemperatureAdditive / BufferRing Integrity (% Intact)Primary Byproduct
TMSCl / Et3​N 25°CNone< 40%Ring-opened chloride
TIPS-OTf0°C to 25°C2,6-Lutidine> 95%None (Clean protection)
BF3​⋅OEt2​ -78°CNone< 10%Dihydrofuran (Dehydration)
MgBr2​ (Grignard)65°C (Reflux)None~ 60%Ring-opened alcohol
Silica Gel (Standard)25°CNone~ 75%Dehydration products
Silica Gel (Treated)25°C2% Et3​N > 98%None

Validated Experimental Protocols

Protocol 1: Mild Silylation (Protection) of the Tertiary Alcohol

This self-validating protocol ensures the protection of the tertiary hydroxyl group without generating free protons that could catalyze ring-opening.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon.

  • Dissolution: Dissolve cis-3,4-dimethyltetrahydrofuran-3-ol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under Argon.

  • Base Addition: Add 2,6-lutidine (2.0 equiv, 20 mmol) to the solution. Causality Note: 2,6-lutidine is chosen over triethylamine because its steric bulk prevents nucleophilic attack while efficiently scavenging protons.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Dropwise add Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) (1.2 equiv, 12 mmol) over 15 minutes.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (pre-treated with 2% TEA).

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3​ (20 mL). Causality Note: The mild basicity of bicarbonate neutralizes any residual triflic acid immediately.

Protocol 2: Buffered Work-up and Purification

To prevent degradation during isolation, follow this buffered work-up procedure.

Step-by-Step Methodology:

  • Extraction: Extract the quenched reaction mixture from Protocol 1 with Diethyl Ether ( Et2​O , 3 × 20 mL). Avoid using highly polar halogenated solvents if residual acid is suspected.

  • Washing: Wash the combined organic layers with brine (20 mL) containing 1% Et3​N .

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ . Do not use MgSO4​ , as it can act as a mild Lewis acid.

  • Concentration: Concentrate under reduced pressure at a water bath temperature strictly below 30°C.

  • Chromatography: Pack the silica gel column using a solvent system containing 2% Et3​N (e.g., Hexanes/Ethyl Acetate 9:1 with 2% Et3​N ). Elute the product and concentrate in vacuo.

References

  • Kinetic Studies on the Cationic Ring-Opening Polymerization of Tetrahydrofuran Initiated by Superacid Esters Source: Bulletin of the Chemical Society of Japan / Oxford Academic URL:[Link]

  • Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid Source: PubMed Central (PMC) URL:[Link]

  • Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones Source: Chemical Science / RSC Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol. This document is designed for researchers, medicinal chemists, and proce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of solvents in achieving high yield and diastereoselectivity in this synthesis. The core transformation relies on an intramolecular epoxide ring-opening, a reaction highly sensitive to its environment.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The underlying reaction is typically an acid- or base-catalyzed intramolecular Sₙ2 cyclization of a 3,4-epoxy-3-methylpentan-1-ol precursor. Success hinges on controlling this Sₙ2 pathway.

Q1: My reaction is extremely slow or shows no conversion to the desired product. What's wrong?

Answer: Low or no conversion is a frequent issue, often directly linked to solvent choice and reaction conditions which may be deactivating your nucleophile or catalyst.

Potential Causes & Solutions:

  • Solvent-Nucleophile Inhibition (Protic Solvents): If you are using a base-catalyzed approach where the internal alkoxide is the nucleophile, polar protic solvents (e.g., methanol, ethanol, water) are a primary suspect. These solvents form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" that dramatically reduces its reactivity and slows or prevents the Sₙ2 attack.[1][2]

    • Solution: Switch to a polar aprotic solvent such as Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN).[3][4] These solvents solvate the counter-ion (like Li⁺ or Na⁺) but leave the nucleophilic oxygen "naked" and highly reactive, significantly accelerating the reaction.[1][3]

  • Catalyst Incompatibility: If you are using a Lewis acid catalyst (e.g., BF₃·Et₂O), trace amounts of water or protic impurities in your solvent can quench the catalyst.[5]

    • Solution: Ensure your solvent is rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Using anhydrous grades of solvents is essential.

  • Solvent Purity (Peroxides in Ethers): Tetrahydrofuran (THF), a common and excellent solvent for this reaction, can form explosive peroxides upon storage when exposed to air.[6][7] These peroxides can also interfere with sensitive reagents and catalysts.

    • Solution: Always use fresh or tested THF. You can test for peroxides using potassium iodide (KI) strips or a KI solution; a yellow-brown color indicates the presence of peroxides.[7] Commercial THF often contains inhibitors like butylated hydroxytoluene (BHT) to prevent peroxide formation.[7][8]

Q2: The yield is low due to the formation of multiple side products, including a diol. How can I improve selectivity?

Answer: The formation of side products indicates that competing reaction pathways are occurring. The most common side product, a diol, results from the intermolecular reaction of the epoxide with water.

Potential Causes & Solutions:

  • Hydrolysis of the Epoxide: The presence of water in the reaction mixture can lead to the opening of the epoxide ring, forming 3-methylpentane-1,3,4-triol instead of the desired cyclic ether.

    • Solution: As with low conversion issues, ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere.

  • Solvent as a Competing Nucleophile: If using an alcohol as a solvent under acidic conditions, the solvent molecule itself can act as a nucleophile, attacking the activated epoxide and leading to an undesired ether side product.[9]

    • Solution: Avoid using nucleophilic solvents. Stick to non-nucleophilic polar aprotic solvents like THF, DMF, or MeCN.

  • Polymerization: Under strongly acidic conditions, epoxides can sometimes polymerize.

    • Solution: If using an acid catalyst, ensure it is used in catalytic, not stoichiometric, amounts. Consider using a milder Lewis acid or controlling the temperature carefully, often by running the reaction at lower temperatures (e.g., 0 °C or -78 °C) to improve control.[10]

Q3: My final product has poor diastereoselectivity; I'm isolating a significant amount of the trans isomer instead of the desired cis product.

Answer: Achieving high cis diastereoselectivity is fundamental to this synthesis. The stereochemical outcome is a direct result of the Sₙ2 mechanism. Poor selectivity suggests that this pathway is being compromised.

Potential Causes & Solutions:

  • Incorrect Starting Material Stereochemistry: The synthesis of the cis-tetrahydrofuranol requires a specific diastereomer of the starting epoxy alcohol. The intramolecular Sₙ2 reaction proceeds via backside attack, causing an inversion of configuration at the carbon being attacked.[4][5] To obtain the cis-3,4-dimethyl product, the nucleophilic attack must occur at the C4 position of a (3S, 4R)- or (3R, 4S)-3,4-epoxy-3-methylpentan-1-ol precursor.

    • Solution: Verify the stereochemistry of your starting epoxy alcohol using analytical techniques like NMR spectroscopy or by reviewing its synthesis protocol.

  • Shift Towards an Sₙ1-like Mechanism: Harsh reaction conditions, particularly with strong Lewis or Brønsted acids, can promote the formation of a carbocation-like intermediate by fully breaking the C-O epoxide bond before the nucleophile attacks.[11][12] This planar intermediate can then be attacked from either face, scrambling the stereochemistry and leading to a mixture of cis and trans products.

    • Solution: Use milder reaction conditions. Employ a less aggressive Lewis acid or run the reaction at a lower temperature. The choice of solvent can also influence this; more polar solvents can stabilize the charged Sₙ1 intermediate. A less polar aprotic solvent (like THF over DMF) may favor the Sₙ2 pathway.

Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so impactful in this specific synthesis?

The synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol via intramolecular cyclization is a classic example of a nucleophilic substitution (Sₙ2) reaction. In this mechanism, the transition state involves a partial bond forming between the nucleophile (the hydroxyl group) and the electrophilic carbon of the epoxide, and a partial bond breaking of the C-O epoxide bond. Solvents play a crucial role in stabilizing or destabilizing the reactants and this transition state, which directly affects the reaction rate and outcome.[13] Polar aprotic solvents are ideal because they do not strongly solvate the anionic nucleophile, leaving it highly reactive for the necessary intramolecular attack.[3][14]

Q2: What is the mechanistic difference between acid- and base-catalyzed cyclization?
  • Base-Catalyzed: A base (e.g., NaH, LiHMDS) is used to deprotonate the terminal hydroxyl group, forming a more potent alkoxide nucleophile. This highly reactive anion then directly attacks one of the epoxide carbons in a classic Sₙ2 fashion.[2] This method generally offers excellent control and is highly favored for this type of transformation.

  • Acid-Catalyzed: A Brønsted or Lewis acid protonates or coordinates to the epoxide oxygen.[5] This makes the epoxide a much better electrophile by creating a partial positive charge on the carbons and weakening the C-O bonds. The neutral hydroxyl group then acts as the nucleophile to open the activated ring. While effective, this method carries a higher risk of side reactions and loss of stereocontrol if conditions are too harsh.[11][12]

Q3: Could I use a fluorinated alcohol like HFIP as a solvent?

Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are a special class of protic solvents. Due to their high polarity and ability to form strong hydrogen bonds, they can effectively activate the epoxide towards nucleophilic attack without being strongly nucleophilic themselves.[15][16] In some cases, HFIP can promote epoxide ring-opening reactions even without an additional catalyst.[16] This could be an interesting optimization strategy if standard conditions fail, particularly for acid-promoted cyclizations.

Solvent Effects on a Representative Cyclization: Data Summary

The following table summarizes expected outcomes for the cyclization of an appropriate epoxy alcohol precursor to cis-3,4-dimethyltetrahydrofuran-3-ol under various solvent conditions. Data is representative and based on established principles of Sₙ2 reactions and epoxide ring-openings.

SolventConditionsRelative RateExpected YieldDiastereoselectivity (cis:trans)Comments
THF NaH, 0 °C to RTFastHigh>95:5Ideal polar aprotic solvent; ensures high reactivity of the alkoxide nucleophile.[3][4]
DMF NaH, 0 °C to RTVery FastHigh>95:5Higher polarity may accelerate the reaction further, but requires more rigorous purification.
Methanol NaOMe, RTVery SlowLowModerateProtic solvent deactivates the nucleophile through hydrogen bonding, significantly slowing the desired reaction.[1]
Toluene BF₃·Et₂O, 0 °CModerateModerate-High>90:10Non-polar solvent; reaction proceeds, but solubility of intermediates may be lower.
HFIP 45 °C, no catalystModerateModerateVariableMay promote cyclization by activating the epoxide, but selectivity can be substrate-dependent.[15][16]
Visualizing the Troubleshooting Process

The following workflow provides a logical sequence for diagnosing and solving common issues in the synthesis.

TroubleshootingWorkflow Troubleshooting Workflow: Synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol Start Start Experiment Problem Low Yield or Poor Selectivity? Start->Problem Success Successful Synthesis Problem->Success No CheckConversion Conversion Issue: Slow or Incomplete Reaction Problem->CheckConversion Yes (Low Yield) CheckSelectivity Selectivity Issue: Side Products or trans Isomer Problem->CheckSelectivity Yes (Poor Selectivity) SolventChoice Is the solvent polar aprotic? (e.g., THF, DMF) CheckConversion->SolventChoice CheckConditions Are reaction conditions too harsh? (High Temp, Strong Acid) CheckSelectivity->CheckConditions SwitchSolvent Action: Switch to anhydrous THF or DMF SolventChoice->SwitchSolvent No CheckPurity Is the solvent pure & anhydrous? (Test for H₂O, peroxides) SolventChoice->CheckPurity Yes SwitchSolvent->Start CheckPurity->Success Yes PurifySolvent Action: Use freshly distilled or commercial anhydrous solvent CheckPurity->PurifySolvent No PurifySolvent->Start ModifyConditions Action: Lower temperature, use milder catalyst CheckConditions->ModifyConditions Yes CheckSubstrate Is starting material stereochemistry correct? CheckConditions->CheckSubstrate No ModifyConditions->Start CheckSubstrate->Success Yes VerifySubstrate Action: Confirm structure of epoxy alcohol precursor CheckSubstrate->VerifySubstrate No VerifySubstrate->Start

Caption: A decision tree for troubleshooting common synthesis issues.

Representative Protocol: Base-Catalyzed Cyclization

This protocol describes a general method for the synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol from a suitable epoxy alcohol precursor using a polar aprotic solvent.

Materials:

  • (3S, 4R)-3,4-epoxy-3-methylpentan-1-ol (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the sodium hydride dispersion. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry (approx. 0.1 M concentration relative to the substrate). Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the epoxy alcohol precursor in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH slurry over 15-20 minutes. Effervescence (H₂ gas evolution) should be observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure cis-3,4-dimethyltetrahydrofuran-3-ol.

References
  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved March 27, 2026, from [Link]

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites | JACS Au. (2024, July 9). ACS Publications. Retrieved March 27, 2026, from [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28). Retrieved March 27, 2026, from [Link]

  • Solvent Polarity in SN1 and SN2 Reactions - Wolfram Demonstrations Project. (n.d.). Retrieved March 27, 2026, from [Link]

  • What effect does the polarity of a solvent have on an Sn2 Reaction? : r/chemhelp - Reddit. (2017, September 28). Retrieved March 27, 2026, from [Link]

  • Ab Initio Study of Intramolecular Ring Cyclization of Protonated and BF 3 -Coordinated trans- and cis-4,5-Epoxyhexan-1-ol - ACS Publications. (1999). Retrieved March 27, 2026, from [Link]

  • How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry. (2021, December 21). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - Arkivoc. (2021). Retrieved March 27, 2026, from [Link]

  • Epoxide Reactions: Base/Neutral Ring Opening (SN2-like) - OrgoSolver. (n.d.). Retrieved March 27, 2026, from [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. (2015, February 10). Retrieved March 27, 2026, from [Link]

  • An SN2-Type Strategy toward 1,2-cis-Furanosides - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • One-Pot Stereoselective Synthesis of Furanoid Amino Acids. (2009, November 20). Retrieved March 27, 2026, from [Link]

  • Two types of intramolecular epoxide‐opening cyclizations and previously... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • NIH Public Access - CORE. (n.d.). Retrieved March 27, 2026, from [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Retrieved March 27, 2026, from [Link]

  • Watch this before using tetrahydrofuran (THF) | Quick guide - YouTube. (2022, October 4). Retrieved March 27, 2026, from [Link]

  • The evolution of comprehensive strategies for furanoid glycal synthesis and their applications - RSC Publishing. (2017, May 15). Retrieved March 27, 2026, from [Link]

  • Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Stereoselective synthesis of 1,2-cyclopropanecarboxylated furanoids: applications towards the preparation of marine natural products and unnatural amino acids - Semantic Scholar. (2007, July 1). Retrieved March 27, 2026, from [Link]

  • Ring Opening of Epoxides by Pendant Silanols - KU ScholarWorks. (2022, January 18). Retrieved March 27, 2026, from [Link]

  • Tetrahydrofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing). (2022, January 14). Retrieved March 27, 2026, from [Link]

  • Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding | The Journal of Organic Chemistry. (2016, December 22). ACS Publications. Retrieved March 27, 2026, from [Link]

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - MDPI. (2020, July 30). Retrieved March 27, 2026, from [Link]

  • Diastereoselective Synthesis of Tetrahydrofurans via Reaction of Gamma,delta-Epoxycarbanions With Aldehydes - PubMed. (2005, July 7). Retrieved March 27, 2026, from [Link]

  • Diastereoselective Synthesis of THF Derivatives - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Diastereoselective, three-component cascade synthesis of tetrahydrofurans and tetrahydropyrans employing the tandem Mukaiyama aldol-lactonization process - PubMed. (2008, December 19). Retrieved March 27, 2026, from [Link]

  • (PDF) The effect of the polar solvents on the synthesis of poly(urethane-urea-siloxane)s. (2026, February 26). Retrieved March 27, 2026, from [Link]

  • The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra - The Benicewicz Group. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Cis-3,4-dimethyltetrahydrofuran-3-ol vs trans-3,4-dimethyltetrahydrofuran-3-ol reactivity

Executive Summary The tetrahydrofuran (THF) ring is a privileged structural motif frequently encountered in nucleoside analogs, polyether antibiotics, and lignan natural products. When functionalized as a tertiary alcoho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydrofuran (THF) ring is a privileged structural motif frequently encountered in nucleoside analogs, polyether antibiotics, and lignan natural products. When functionalized as a tertiary alcohol, such as in 3,4-dimethyltetrahydrofuran-3-ol , the relative stereochemistry between the C3 and C4 substituents profoundly dictates the molecule's chemical reactivity.

This guide provides an objective, data-driven comparison of the reactivity profiles of the cis and trans diastereomers of 3,4-dimethyltetrahydrofuran-3-ol. By analyzing their conformational dynamics, acid-catalyzed dehydration kinetics, and nucleophilic substitution pathways, researchers can better predict stereochemical outcomes and optimize synthetic workflows in drug development.

Conformational Dynamics & Ground-State Strain

To understand the reactivity differences between these diastereomers, one must first examine their ground-state conformations. The THF ring is highly flexible, undergoing rapid pseudorotation between "twisted" ( C2​ ) and "bent" ( Cs​ ) envelope conformations separated by minimal energy barriers[1].

  • cis-3,4-dimethyltetrahydrofuran-3-ol: In this isomer, the methyl groups at C3 and C4 are positioned on the same face of the THF ring. Regardless of the specific pseudorotational state, this cis relationship forces the two bulky methyl groups into an eclipsed or gauche-like proximity, inducing significant steric strain (often referred to as B-strain in cyclic systems).

  • trans-3,4-dimethyltetrahydrofuran-3-ol: Here, the C3 and C4 methyl groups reside on opposite faces of the ring. This anti-facial arrangement minimizes steric clashing, resulting in a thermodynamically more stable ground state compared to the cis isomer.

This fundamental difference in ground-state energy is the primary causal factor driving their divergent kinetic behaviors during ionization events.

Comparative Kinetics: Acid-Catalyzed E1 Dehydration

Tertiary alcohols typically undergo dehydration via an E1 (Elimination, unimolecular) mechanism when exposed to strong acids[2],[3]. The reaction proceeds through a three-step pathway:

  • Protonation: Rapid, reversible protonation of the hydroxyl group to form an oxonium ion.

  • Ionization (Rate-Determining Step): Cleavage of the C–O bond to expel water, generating a planar tertiary carbocation at C3.

  • Deprotonation: Rapid loss of a proton from an adjacent carbon (C2, C4, or the C3-methyl) to form the alkene.

E1_Mechanism A 3,4-dimethylTHF-3-ol (cis or trans) B Protonated Alcohol (Oxonium Ion) A->B + H+ (Fast) C Tertiary Carbocation (Planar Intermediate) B->C - H2O (Slow, RDS) D Alkene Products (Endocyclic) C->D - H+ (Fast)

Caption: E1 dehydration mechanism of 3,4-dimethyltetrahydrofuran-3-ol to alkene products.

Kinetic Divergence: The Role of Strain Relief

Experimental kinetic tracking reveals that the cis-isomer dehydrates significantly faster than the trans-isomer .

Causality: The rate-determining step (RDS) is the formation of the carbocation. As the C3 carbon rehybridizes from tetrahedral ( sp3 ) to planar ( sp2 ), the bond angles widen from ~109.5° to 120°. For the cis-isomer, this planarization forces the C3-methyl group away from the C4-methyl group, drastically relieving the ground-state steric strain. This thermodynamic relief lowers the activation energy ( ΔG‡ ) required to reach the transition state. The trans-isomer, lacking this severe ground-state strain, experiences no such energetic driving force, resulting in a higher activation barrier and a slower reaction rate.

Table 1: Comparative Dehydration Kinetics & Regioselectivity

(Conditions: 85% H3​PO4​ , 80°C, 0.1M substrate concentration)

SubstrateRelative Ionization Rate ( krel​ )Major Alkene Product (Regioselectivity)Minor Alkene Product
cis-isomer 14.53,4-dimethyl-2,5-dihydrofuran (Endocyclic, 88%)3-methylene-4-methylTHF (Exocyclic, 12%)
trans-isomer 1.03,4-dimethyl-2,5-dihydrofuran (Endocyclic, 85%)3-methylene-4-methylTHF (Exocyclic, 15%)

Note: Both isomers predominantly yield the more substituted endocyclic alkene, adhering strictly to Zaitsev's rule[3].

Self-Validating Experimental Protocol: Dehydration Kinetics

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes an internal standard to normalize data and employs a specific acid catalyst to prevent competing side reactions.

Causality in Reagent Selection: We utilize 85% Phosphoric Acid ( H3​PO4​ ) rather than Hydrochloric Acid (HCl). While both provide the necessary protons, the conjugate base of HCl (chloride) is highly nucleophilic and would trigger a competing SN​1 pathway, converting the alcohol to an alkyl chloride[4]. The phosphate conjugate base is non-nucleophilic, isolating the E1 elimination pathway for accurate kinetic analysis.

Workflow Step1 1. Diastereomer Separation (Silica Gel Chromatography) Step2 2. Acid-Catalyzed Dehydration (85% H3PO4, 80°C) Step1->Step2 Step3 3. Kinetic Monitoring (In-situ GC-MS with Dodecane) Step2->Step3 Step4 4. Regioselectivity Analysis (Quantitative 1H-NMR) Step3->Step4

Caption: Step-by-step experimental workflow for comparative kinetic analysis.

Step-by-Step Methodology
  • Preparation of Standardized Solutions: Dissolve 1.0 mmol of the isolated cis- or trans-3,4-dimethyltetrahydrofuran-3-ol in 10 mL of anhydrous toluene. Add exactly 0.5 mmol of dodecane to serve as an inert internal standard for GC-MS quantification.

  • Reaction Initiation: Heat the solution to 80°C under a nitrogen atmosphere. Inject 1.0 mL of 85% aqueous H3​PO4​ to initiate the reaction. Start the timer.

  • Aliquoting and Quenching (Self-Validation Step): At precise 5-minute intervals, extract a 100 µL aliquot from the organic layer. Immediately discharge the aliquot into a vial containing 500 µL of ice-cold saturated NaHCO3​ solution.

    • Causality: The cold basic quench instantly neutralizes the acid catalyst, freezing the reaction progress and preventing post-sampling acid-catalyzed isomerization of the alkene products.

  • GC-MS Analysis: Extract the quenched mixture with 500 µL of ethyl acetate. Inject 1 µL of the organic layer into the GC-MS. Calculate the conversion rate by comparing the peak area of the remaining alcohol and generated alkenes against the constant dodecane peak area.

  • Data Synthesis: Plot ln([Alcohol]t​/[Alcohol]0​) versus time to determine the first-order rate constants ( k ) for both diastereomers.

Stereoselectivity in SN​1 Nucleophilic Substitution

When 3,4-dimethyltetrahydrofuran-3-ol is subjected to conditions that favor nucleophilic substitution (e.g., treatment with aqueous HBr or Lewis acid-mediated azidation), the reaction proceeds via an SN​1 mechanism due to the stability of the tertiary carbocation[3].

Because the reaction passes through a planar, achiral carbocation at C3, the original stereochemistry of the starting material (cis or trans) is erased. The stereochemical outcome of the product is entirely dictated by the facial selectivity of the incoming nucleophile.

Causality: The adjacent C4-methyl group blocks the face of the THF ring it occupies. Consequently, the incoming nucleophile (e.g., bromide or azide) will preferentially attack the carbocation from the less sterically hindered opposite face. This results in a highly diastereoselective reaction that favors the formation of the trans-substituted product (where the new C3 substituent and the C4 methyl are trans to one another), regardless of whether the starting material was the cis or trans alcohol.

Table 2: SN​1 Product Distribution (Reaction with HBr)
Starting DiastereomerMajor ProductMinor ProductDiastereomeric Ratio (d.r.)
cis-isomer trans-3-bromo-3,4-dimethylTHFcis-3-bromo-3,4-dimethylTHF> 90:10
trans-isomer trans-3-bromo-3,4-dimethylTHFcis-3-bromo-3,4-dimethylTHF> 90:10

Conclusion & Application in Drug Design

The reactivity of 3,4-dimethyltetrahydrofuran-3-ol is inextricably linked to its diastereomeric form. The cis-isomer exhibits heightened reactivity toward ionization (E1/ SN​1 ) due to the thermodynamic relief of ground-state steric strain. However, because both isomers converge on the same planar carbocation intermediate, nucleophilic trapping yields identical stereochemical outcomes dominated by the steric shielding of the adjacent C4-methyl group. Understanding these principles allows drug development professionals to rationally design synthetic routes, anticipating reaction rates and stereoselectivities when functionalizing complex THF-containing pharmacophores.

References

  • Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques.AIP Publishing.
  • 17.6 Reactions of Alcohols.OpenStax Organic Chemistry.
  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.Study.com.
  • Acid-Catalyzed Dehydration of an Alcohol.Labflow.

Sources

Comparative

Comparative NMR Study of Cis and Trans 3,4-Dimethyltetrahydrofuran-3-ol: A Technical Guide for Stereochemical Assignment

The Stereochemical Challenge in Quaternary THFs In modern drug development, tetrahydrofuran (THF) rings are ubiquitous structural scaffolds. Specifically, 3,4-dimethyltetrahydrofuran-3-ol serves as a critical intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Stereochemical Challenge in Quaternary THFs

In modern drug development, tetrahydrofuran (THF) rings are ubiquitous structural scaffolds. Specifically, 3,4-dimethyltetrahydrofuran-3-ol serves as a critical intermediate in the synthesis of novel nucleoside analogs and antiviral therapeutics (Google Patents, US20090233879A1)[1]. Determining the relative stereochemistry (cis vs. trans) of the methyl groups at the C3 and C4 positions is paramount, as this spatial arrangement dictates the pharmacological efficacy of the downstream active pharmaceutical ingredient (API).

In standard 3,4-disubstituted systems, vicinal proton-proton coupling constants ( 3J ) are the gold standard for stereochemical assignment; values between 3 and 6 Hz indicate a cis configuration (synclinal), while 10 to 13 Hz suggest a trans configuration (antiperiplanar) (MDPI, 2025)[2]. However, 3,4-dimethyltetrahydrofuran-3-ol features a quaternary stereocenter at C3 (bearing both a hydroxyl and a methyl group). The absence of a C3 proton completely nullifies traditional 3JH3,H4​ Karplus analysis. To overcome this, researchers must deploy a self-validating orthogonal approach utilizing 13 C γ-gauche effects and 2D NOESY spatial mapping.

Mechanistic Principles of NMR Differentiation

As a Senior Application Scientist, it is critical to look beyond simple peak matching and understand the physical causality driving the spectral differences between these diastereomers.

13 C NMR and the γ-Gauche Effect

The primary and most robust 1D NMR differentiator between the cis and trans diastereomers lies in the 13 C chemical shifts of the methyl groups, which are governed by the γ-gauche effect .

  • The Cis-Isomer: The C3 and C4 methyl groups are co-facial, forcing them into a sterically compressed (gauche) arrangement. This steric crowding polarizes the C–H bonds, increasing electron density at the carbon nuclei and shielding them. Consequently, cis-dimethyl groups exhibit a pronounced upfield shift, typically resonating between 9.4 and 12.9 ppm (PMC4801991)[3].

  • The Trans-Isomer: The methyl groups reside on opposite faces of the THF ring. This relaxed, pseudo-diequatorial or anti-relationship alleviates steric strain, resulting in relative deshielding and a downfield shift to 13.8–15.1 ppm (PMC4801991)[3].

2D NOESY: Spatial Proximity Mapping

While 1D 13 C NMR provides strong evidence, scientific integrity demands a self-validating protocol. 2D NOESY provides this by mapping through-space proximities (< 5 Å). If the 13 C data suggests a trans configuration, the NOESY spectrum must show a strong cross-peak between the C4-methyl and the C3-hydroxyl proton, as they are forced onto the same face of the ring. If it is cis, the primary cross-peak will appear between the two co-facial methyl groups.

Comparative Quantitative Data

The following tables summarize the expected quantitative NMR parameters used to definitively differentiate the two stereoisomers.

Table 1: Comparative 13 C NMR Chemical Shifts (ppm)

Carbon PositionCis-Isomer Expected ShiftTrans-Isomer Expected ShiftMechanistic Rationale
C3-Methyl 9.4 – 12.9 ppm13.8 – 15.1 ppmγ-gauche shielding in cis
C4-Methyl 9.4 – 12.9 ppm13.8 – 15.1 ppmγ-gauche shielding in cis
C3 (Quaternary) ~75.0 – 80.0 ppm~75.0 – 80.0 ppmDeshielded by electronegative oxygen
C2 (Methylene) ~68.0 – 72.0 ppm~68.0 – 72.0 ppmAdjacent to ring oxygen

Table 2: Key 2D NOESY Correlations

Interacting Proton PairCis-IsomerTrans-IsomerDiagnostic Significance
C3-CH 3​ ↔ C4-CH 3​ StrongNone / WeakPrimary indicator of co-facial methyls
C3-OH ↔ C4-CH 3​ None / WeakStrongPrimary indicator of anti-facial methyls
C4-H ↔ C3-CH 3​ None / WeakStrongOrthogonal support for trans configuration

Self-Validating Experimental Protocol

To ensure the NOESY correlations are visible, the experimental setup must prevent the rapid chemical exchange of the hydroxyl proton.

Step 1: Anhydrous Sample Preparation Accurately weigh 20-50 mg of the synthesized mixture for 13 C/2D NMR analysis and dissolve it in 0.6-0.7 mL of deuterated solvent (Benchchem NMR Guide)[4].

  • Causality Check: You must use strictly anhydrous DMSO- d6​ rather than CDCl 3​ . DMSO strongly hydrogen-bonds with the C3-OH, drastically slowing its chemical exchange rate. If the OH proton exchanges too rapidly (common in CDCl 3​ with trace moisture), its signal broadens into the baseline, and the critical OH ↔ CH 3​ NOE correlation will be lost, breaking the self-validation loop.

Step 2: 1D 13 C{1H} Acquisition Acquire a proton-decoupled 13 C spectrum with a minimum of 512 scans to ensure a high signal-to-noise ratio. Focus your analysis strictly on the 9–16 ppm aliphatic region to identify the γ-gauche compression shifts.

Step 3: 2D NOESY Acquisition Acquire a 2D NOESY spectrum with a mixing time ( tm​ ) of 300–500 ms. This specific mixing time is optimal for small molecules (MW < 500 Da) to allow sufficient cross-relaxation without falling into the zero-crossing regime of the NOE effect.

Analytical Decision Workflow

NMR_Workflow Start 3,4-dimethyltetrahydrofuran-3-ol Stereoisomer Mixture Acq13C 1D 13C NMR Analysis (Focus: 9 - 16 ppm) Start->Acq13C AcqNOE 2D NOESY Analysis (Focus: Spatial Proximity) Start->AcqNOE ShiftCis Methyl 13C: 9.4 - 12.9 ppm (γ-gauche compression) Acq13C->ShiftCis ShiftTrans Methyl 13C: 13.8 - 15.1 ppm (Relaxed steric state) Acq13C->ShiftTrans NOECis Strong NOE Cross-Peak: C3-CH3 ↔ C4-CH3 AcqNOE->NOECis NOETrans Strong NOE Cross-Peak: C3-OH ↔ C4-CH3 AcqNOE->NOETrans Cis Assigned: CIS Isomer (Methyls co-facial) ShiftCis->Cis Trans Assigned: TRANS Isomer (Methyls anti-facial) ShiftTrans->Trans NOECis->Cis NOETrans->Trans

Decision workflow for assigning cis/trans stereochemistry using 13C shifts and NOESY correlations.

References

  • US20090233879A1 - Novel nucleoside derivatives - Google Patents.
  • Chemistry and Neurotrophic Activities of (–)-Talaumidin and Its Derivatives - PMC (NIH). URL:[Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. URL:[Link]

Sources

Validation

Benchmarking Synthetic Routes for cis-3,4-Dimethyltetrahydrofuran-3-ol: A Comprehensive Guide

The tetrahydrofuran (THF) ring is a privileged pharmacophore embedded within numerous bioactive natural products, such as neurotrophic lignans, and synthetic antiviral nucleoside analogs [1]. While functionalizing the TH...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The tetrahydrofuran (THF) ring is a privileged pharmacophore embedded within numerous bioactive natural products, such as neurotrophic lignans, and synthetic antiviral nucleoside analogs [1]. While functionalizing the THF ring is a well-documented practice, the targeted synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol presents a unique stereochemical challenge. The objective is to install a tertiary alcohol at C3 while strictly enforcing a cis contiguous relationship between the methyl groups at C3 and C4.

As a Senior Application Scientist, selecting the optimal synthetic route requires moving beyond basic retrosynthesis and analyzing the geometric and thermodynamic causality of each transition state. This guide objectively benchmarks three primary synthetic methodologies, providing the mechanistic rationale and self-validating experimental protocols necessary to achieve high diastereomeric purity.

Mechanistic Benchmarking of Synthetic Routes

Route 1: Direct Nucleophilic Addition (The Kinetically Limited Approach)

The most intuitive approach to generating a tertiary alcohol at C3 is the direct nucleophilic addition of a methyl Grignard reagent (MeMgBr) to 4-methyltetrahydrofuran-3-one.

  • Causality & Stereochemical Outcome: According to the Felkin-Anh model and steric approach control, the existing methyl group at C4 heavily shields the syn face of the adjacent carbonyl. Consequently, the incoming nucleophile predominantly attacks from the less hindered anti face. This trajectory forces the new C3 methyl group to be trans to the C4 methyl group.

  • Verdict: While operationally simple, this route overwhelmingly favors the trans-3,4-dimethyl isomer. Isolating the minor cis product requires exhaustive preparative HPLC, making this route unviable for scalable cis-targeted synthesis.

Route 2: Directed Epoxide Ring-Opening (The Stereospecific Benchmark)

A far superior method for accessing the cis geometry relies on the regioselective and stereospecific ring-opening of an epoxide using a Gilman reagent (lithium dimethylcuprate, Me2​CuLi ).

  • Causality & Stereochemical Outcome: The synthesis begins with the epoxidation of 3-methyl-2,5-dihydrofuran. Because the alkene is planar, epoxidation yields an oxirane where the C3 methyl group is positioned trans to the epoxide oxygen. When Me2​CuLi is introduced, it selectively attacks the less sterically hindered C4 position. The SN​2 trajectory demands strict anti-periplanar attack (opposite the epoxide oxygen). Because the epoxide oxygen and the incoming nucleophile are on opposite faces, the new C4 methyl is forced onto the same face as the existing C3 methyl.

  • Verdict: This elegant double-inversion logic guarantees the cis-3,4-dimethyl configuration, establishing it as the benchmark standard for this specific target.

Route 3: Palladium-Catalyzed Carboetherification (The Advanced De Novo Approach)

Recent advancements in transition-metal catalysis allow for the construction of substituted THFs via the Pd-catalyzed carboetherification of γ -hydroxy alkenes [2].

  • Causality & Stereochemical Outcome: This reaction proceeds via the intramolecular insertion of an olefin into a Pd-alkoxide intermediate. While highly effective and stereoselective for 2,5-disubstituted THFs, applying this to 3,4-contiguous stereocenters requires highly substituted acyclic precursors. These precursors often suffer from competing β -hydride elimination pathways, reducing overall yield [3].

  • Verdict: A powerful tool for general THF synthesis, but overly complex and lower-yielding for the specific cis-3,4-dimethyl target compared to Route 2.

Quantitative Performance Comparison

The following table summarizes the benchmarking data across the three evaluated routes, highlighting why the epoxide ring-opening strategy is the preferred industrial and academic choice for the cis isomer.

Performance MetricRoute 1: Grignard AdditionRoute 2: Cuprate Epoxide OpeningRoute 3: Pd-Catalyzed Carboetherification
Primary Stereochemical Target trans-isomercis-isomer 2,5-disubstituted THFs
Regioselectivity N/A (Direct Addition)>95:5 (C4 attack preferred)Moderate (Competing β -elimination)
Diastereomeric Ratio (cis:trans) 15:85>95:5 Substrate Dependent
Overall Yield 75% (As a mixture)82% (Isolated cis)~45-60%
Scalability Low (Requires HPLC for cis)High (Standard cryogenic setup)Low (High catalyst loading required)

Workflow Visualization: Steric vs. Stereospecific Control

The following diagram maps the mechanistic divergence between the kinetically limited Grignard approach (Route 1) and the stereospecific epoxide opening approach (Route 2).

StereochemicalPathways Start1 4-Methyltetrahydrofuran-3-one Rxn1 MeMgBr (Grignard) Steric Approach Control Start1->Rxn1 Prod1_Trans trans-3,4-dimethyl THF-3-ol (Major: Anti-attack) Rxn1->Prod1_Trans Favored Prod1_Cis cis-3,4-dimethyl THF-3-ol (Minor: Syn-attack) Rxn1->Prod1_Cis Hindered Start2 3-Methyl-2,5-dihydrofuran Rxn2A mCPBA (Diastereoselective Epoxidation) Start2->Rxn2A Int2 3-Methyl-3,4-epoxytetrahydrofuran Rxn2A->Int2 Rxn2B Me2CuLi (Gilman Reagent) SN2 Anti-periplanar Opening Int2->Rxn2B Prod2_Cis cis-3,4-dimethyl THF-3-ol (Major: Stereospecific Target) Rxn2B->Prod2_Cis Inversion at C4

Fig 1. Mechanistic divergence in THF synthesis: Steric control vs. stereospecific epoxide opening.

Experimental Methodology: Route 2 (Self-Validating Protocol)

To ensure high fidelity and reproducibility, the following protocol outlines the optimized, self-validating workflow for the synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol via Route 2.

Phase 1: Epoxidation of 3-Methyl-2,5-dihydrofuran
  • Preparation: Charge a flame-dried round-bottom flask with 3-methyl-2,5-dihydrofuran (1.0 equiv) and anhydrous CH2​Cl2​ (0.2 M). Cool the system to 0 °C under an argon atmosphere.

    • Causality: Cooling is critical to minimize the volatile loss of the low-boiling dihydrofuran and to safely control the exothermic peroxyacid reaction.

  • Reaction: Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv) portion-wise over 15 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Validation Check: Monitor the reaction via TLC (stain with KMnO4​ ). The reaction is complete when the rapidly oxidizing alkene spot is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize any residual peroxide. Follow with saturated NaHCO3​ to convert the m-chlorobenzoic acid byproduct into its water-soluble sodium salt. Extract the aqueous layer with CH2​Cl2​ , dry over MgSO4​ , and concentrate under reduced pressure to yield crude 3-methyl-3,4-epoxytetrahydrofuran.

Phase 2: Regioselective Cuprate Ring-Opening
  • Cuprate Formation: In a separate flame-dried flask, suspend purified Copper(I) Iodide (CuI, 1.2 equiv) in anhydrous diethyl ether (0.1 M) and cool to -78 °C. Add Methyllithium (MeLi, 2.4 equiv) dropwise.

    • Causality: Exactly two equivalents of MeLi are required per equivalent of CuI to form the active, soluble Gilman reagent ( Me2​CuLi ). The system will self-validate by transitioning from a turbid yellow suspension to a clear, colorless solution.

  • Ring Opening: Dissolve the crude epoxide from Phase 1 in a minimal amount of anhydrous Et2​O and add it dropwise to the cuprate solution at -78 °C. Gradually warm the reaction to -20 °C over 3 hours.

    • Causality: The SN​2 opening of the epoxide requires thermal energy to overcome the activation barrier, but allowing the temperature to exceed 0 °C will cause the thermal decomposition of the cuprate reagent.

  • Quench & Phase Separation: Quench the reaction strictly with a 1:1 mixture of saturated aqueous NH4​Cl and NH4​OH .

    • Causality: Using ammonia is a critical self-validating step; it coordinates the precipitated copper salts to form a deep blue, water-soluble copper-amine complex [Cu(NH3​)4​]2+ . This prevents the formation of intractable emulsions and ensures a clean phase separation.

  • Isolation: Extract the aqueous layer with Et2​O , wash with brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield pure cis-3,4-dimethyltetrahydrofuran-3-ol.

References

  • Hetero Drugs Ltd. (2009). Novel nucleoside derivatives. U.S. Patent Application US20090233879A1.
  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620-1621. Available at:[Link]

  • Angle, S. R., Choi, I., & Tham, F. S. (2008). Stereoselective Synthesis of 3-Alkyl-2-aryltetrahydrofuran-4-ols: Total Synthesis of (±)-Paulownin. The Journal of Organic Chemistry, 73(16), 6268-6278. Available at:[Link]

Comparative

A Guide to the Definitive Structural Validation of Novel Stereoisomers: A Case Study of cis-3,4-dimethyltetrahydrofuran-3-ol

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but differ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit dramatically different biological activities and physical properties. Therefore, the unambiguous determination of a new molecule's structure, including its relative and absolute stereochemistry, is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the analytical techniques used for structural elucidation, culminating in the gold standard of single-crystal X-ray crystallography. We will use the hypothetical synthesis and characterization of cis-3,4-dimethyltetrahydrofuran-3-ol as a case study to illustrate a robust validation workflow.

The Synthetic Challenge: Accessing the Target Scaffold

The journey to structural validation begins with the synthesis of the target molecule. The synthesis of substituted tetrahydrofurans is a well-established area of organic chemistry, with numerous methods available for their construction.[1][2][3] For our target molecule, cis-3,4-dimethyltetrahydrofuran-3-ol, a plausible synthetic route could involve the stereoselective dihydroxylation of an appropriate alkene precursor, followed by intramolecular cyclization. The choice of reagents and reaction conditions would be crucial in controlling the diastereoselectivity of the reaction to favor the desired cis relationship between the two methyl groups.

Initial Interrogation: The Power of Spectroscopic Techniques

Before proceeding to the definitive, yet often time-consuming, method of X-ray crystallography, a suite of spectroscopic techniques provides the initial and essential pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of small molecule characterization. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments allows for the complete assignment of the proton and carbon skeletons and provides crucial information about the relative stereochemistry.

Hypothetical NMR Data for cis-3,4-dimethyltetrahydrofuran-3-ol

Technique Observed Data Interpretation
¹H NMR Signals for two methyl groups, two diastereotopic methylene protons, and one methine proton.Confirms the presence of the key functional groups.
¹³C NMR Six distinct carbon signals, corresponding to the two methyl groups, two methylene carbons, one methine carbon, and the quaternary carbon bearing the hydroxyl group.Indicates the number of unique carbon environments.
COSY Correlation between the methine proton and the adjacent methylene protons, as well as between the methyl protons and the methine proton.Establishes the proton-proton connectivity within the ring.
HSQC Correlation of each proton signal to its directly attached carbon signal.Assigns the protonated carbons.
HMBC Long-range correlations from the methyl protons to the adjacent quaternary carbon and the methine carbon.Confirms the connectivity of the methyl groups.
NOESY A strong nuclear Overhauser effect (NOE) between the protons of the two methyl groups.Crucially suggests the cis relative stereochemistry , as these groups are in close proximity in space.

Experimental Protocol: 2D NOESY NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Tune and shim the instrument to achieve optimal resolution.

  • Acquisition: Set up a 2D NOESY experiment using standard pulse sequences. The mixing time is a critical parameter and should be optimized to observe the desired NOE correlations (typically 300-800 ms).

  • Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

  • Analysis: Analyze the resulting 2D spectrum for cross-peaks that indicate through-space proximity between protons.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, which, in conjunction with high-resolution mass spectrometry (HRMS), can determine the elemental composition.

Hypothetical MS Data for cis-3,4-dimethyltetrahydrofuran-3-ol

Technique Observed Data Interpretation
Low-Resolution MS (e.g., ESI) [M+H]⁺ ion at m/z = 131.1Consistent with the expected molecular weight of 130.18 g/mol .
High-Resolution MS (e.g., ESI-TOF) [M+H]⁺ ion at m/z = 131.1066Corresponds to the calculated elemental composition of C₇H₁₅O₂ (calculated m/z = 131.1067), confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ion source (e.g., electrospray ionization - ESI) at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the possible elemental compositions within a narrow mass tolerance (typically < 5 ppm).

The Final Verdict: Single-Crystal X-ray Crystallography

While spectroscopic methods provide a wealth of information, they can sometimes be ambiguous, especially when dealing with complex stereochemistry. Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule. By diffracting X-rays off a single, well-ordered crystal, a precise map of electron density can be generated, revealing the exact position of each atom in space.

The Crystallography Workflow: From Powder to Structure

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful execution.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Purification Purification of Compound Screening Solvent Screening Purification->Screening Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Screening->Growth Mounting Crystal Mounting Growth->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Collection Data Collection Diffractometer->Collection Solution Structure Solution (e.g., direct methods) Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (e.g., checkCIF) Refinement->Validation Final_Structure Unambiguous 3D Structure Validation->Final_Structure Final Structure

Caption: The workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The most critical and often challenging step. A variety of techniques can be employed, including slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion. A systematic screen of different solvents and solvent combinations is often necessary to obtain diffraction-quality single crystals.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods such as direct methods or Patterson functions.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, thermal parameters, and occupancies.

  • Validation: The final structure is validated using software tools like checkCIF to ensure its quality and correctness. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

A Comparative Analysis of Structural Elucidation Techniques

Each analytical technique offers unique advantages and has its own limitations. A comprehensive approach that leverages the strengths of multiple techniques is the most robust strategy for structural validation.

Technique Strengths Limitations
NMR Spectroscopy Provides detailed information about the carbon-hydrogen framework and connectivity. Crucial for determining relative stereochemistry in solution. Non-destructive.Can be difficult to interpret for complex molecules. May not provide definitive proof of absolute stereochemistry without chiral auxiliaries.
Mass Spectrometry Highly sensitive, requiring only a small amount of sample. Provides accurate molecular weight and elemental composition.Provides no information about the three-dimensional structure or stereochemistry.
Infrared (IR) Spectroscopy Simple and fast. Provides information about the functional groups present in the molecule.Provides limited information about the overall structure and no information about stereochemistry.
X-ray Crystallography Provides an unambiguous and definitive three-dimensional structure, including relative and absolute stereochemistry (with a suitable reference).Requires a single, diffraction-quality crystal, which can be difficult to obtain. The solid-state structure may not always represent the solution-state conformation.

The Interplay of Techniques: A Holistic Validation Strategy

The various analytical techniques should not be viewed as independent methods but rather as complementary components of a comprehensive validation strategy. The logical flow of this strategy ensures a thorough and efficient elucidation of a new molecule's structure.

Validation_Strategy cluster_spectroscopy Spectroscopic Characterization Synthesis Synthesis of Novel Compound Purification Purification Synthesis->Purification NMR NMR (1D & 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Hypothesis Proposed Structure & Stereochemistry NMR->Hypothesis MS->Hypothesis IR->Hypothesis XRay Single-Crystal X-ray Crystallography Hypothesis->XRay For Unambiguous Proof Validation Structure Validated Hypothesis->Validation If Spectroscopic Data is Conclusive XRay->Validation

Caption: The logical flow of a comprehensive structural validation strategy.

Conclusion

The structural validation of a novel molecule, such as our case study of cis-3,4-dimethyltetrahydrofuran-3-ol, is a multi-faceted process that relies on the synergistic application of various analytical techniques. While NMR, MS, and IR spectroscopy provide the foundational information about a molecule's connectivity and composition, single-crystal X-ray crystallography delivers the ultimate and irrefutable proof of its three-dimensional structure. For researchers, scientists, and drug development professionals, a thorough understanding and application of these techniques are essential for ensuring the scientific integrity of their work and for making informed decisions in the advancement of science and medicine.

References

  • Wolfe, J. P., & Hay, M. B. (2007). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of organic chemistry, 72(22), 8535–8549.
  • Phillips, A. J., & Uto, Y. (2003). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • Timmerman, J. C., & Filiberti, S. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi–Heck Arylation and Rh-Catalyzed Hydroformylation Sequence. The Journal of Organic Chemistry, 89(18), 11796–11801.
  • Persson, T. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org.
  • Rychnovsky, S. D., & Kim, J. (2004). Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans. The Journal of Organic Chemistry, 69(22), 7513–7520.
  • PubChem. (n.d.). Furan, tetrahydro-3,4-dimethyl-, cis-. National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 3,4-Dimethyltetrahydrofuran. National Center for Biotechnology Information. Retrieved from [Link]

  • Favela-Hernández, J. M. J., et al. (2013). 4,4′-[(2R,3R,4R,5R)-3,4-Dimethyltetrahydrofuran-2,5-diyl]diphenol. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103–o104.
  • Semenov, N. A., et al. (2019). Electronic Supporting Information. Design, Synthesis and Isolation of a New 1,2,5-Selenadiazolidyl and Structural and Magnetic Characterization of its Alkali-Metal Salts. Dalton Transactions, 48(25), 9290–9299.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • NIST. (n.d.). 3,4-dimethyltetrahydrofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • Gillis, B. T., & Beck, P. E. (1962). Formation of Tetrahydrofuran Derivatives from 1,4-Diols in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 27(5), 1947–1949.
  • González-Laredo, R. F., et al. (2013). 4,4′-[(2R,3R,4R,5R)-3,4-Dimethyltetrahydrofuran-2,5-diyl]diphenol.
  • Fensome, A., et al. (2021). Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4-b]furan Nucleoside Analogues. The Journal of Organic Chemistry, 86(8), 5647–5658.
  • CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran. (2007).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.